Entasobulin
Description
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-quinolin-6-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN3O2/c27-19-9-7-17(8-10-19)15-30-16-22(21-5-1-2-6-24(21)30)25(31)26(32)29-20-11-12-23-18(14-20)4-3-13-28-23/h1-14,16H,15H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIUXAHLYIPHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC5=C(C=C4)N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501921-61-5 | |
| Record name | Entasobulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501921615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[1-(4-Chloro-benzyl)1H-indol-3-yl]-2-oxo-N-quinolin-6-yl-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENTASOBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB77GU6BFO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Entasobulin: A Technical Overview of its Discovery, Synthesis, and Dual-Targeting Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entasobulin (formerly AEZS-112) is a synthetic small molecule that has been investigated for its potential as an anticancer agent. It is characterized as a dual-action inhibitor, targeting both tubulin polymerization and the nuclear enzyme topoisomerase II. This dual mechanism of action held the promise of overcoming resistance mechanisms associated with single-target agents and providing synergistic antitumor effects. Developed by AEterna Zentaris, the clinical development of this compound was ultimately discontinued. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of its cellular effects.
Discovery and Rationale
This compound emerged from drug discovery programs focused on identifying novel compounds with potent cytotoxic activity against a broad range of cancer cell lines. The rationale behind its development was to create a molecule that could overcome the limitations of existing chemotherapeutic agents by targeting two distinct and critical cellular processes involved in cancer cell proliferation: microtubule dynamics and DNA replication.
Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Agents that disrupt microtubule dynamics are among the most successful anticancer drugs. Topoisomerase II is a nuclear enzyme that is crucial for managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition leads to the accumulation of DNA double-strand breaks and subsequent cell death. By combining these two modes of action in a single molecule, this compound was designed to exhibit enhanced efficacy and a lower likelihood of developing drug resistance.
Chemical Synthesis
Hypothesized Synthetic Workflow:
Caption: Hypothesized synthetic workflow for this compound.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism of action:
-
Tubulin Polymerization Inhibition: this compound acts as a β-tubulin polymerization inhibitor. By binding to β-tubulin, it disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to the formation of a dysfunctional mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.
-
Topoisomerase II Inhibition: In addition to its effects on microtubules, this compound also inhibits topoisomerase II. This inhibition prevents the re-ligation of DNA double-strand breaks created by the enzyme during DNA replication and transcription. The accumulation of these DNA breaks triggers a DNA damage response, leading to apoptosis.
Signaling Pathway of this compound-Induced Apoptosis:
Entasobulin: A Technical Guide to a β-Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entasobulin, also known as AEZS-112, is a small molecule that has been investigated for its potential as an anti-cancer agent. Its primary mechanism of action is the inhibition of β-tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive technical overview of this compound, summarizing its chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development efforts in the field of oncology.
Chemical Structure and Properties
This compound is a synthetic, orally active small molecule. Its chemical identity and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(1-((4-chlorophenyl)methyl)-1H-indol-3-yl)-N-(quinolin-6-yl)acetamide | |
| Molecular Formula | C₂₆H₁₈ClN₃O₂ | [1] |
| Molecular Weight | 439.9 g/mol | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC5=C(C=C4)N=CC=C5 | [1] |
| InChI Key | LJIUXAHLYIPHOK-UHFFFAOYSA-N | [1] |
| CAS Number | 501921-61-5 | |
| Solubility | DMSO: 155 mg/mL (352.36 mM) | [2] |
| Predicted LogP | 5.3 | |
| Predicted pKa (most acidic) | 12.5 | |
| Predicted pKa (most basic) | 3.8 |
Mechanism of Action
This compound exerts its anti-neoplastic effects primarily through the disruption of microtubule dynamics, a fundamental process for cell division and maintenance of cell structure.
Inhibition of β-Tubulin Polymerization
This compound acts as a β-tubulin polymerization inhibitor .[3][4] Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle during cell division. By binding to β-tubulin, this compound prevents the incorporation of tubulin dimers into growing microtubules. This disruption of microtubule polymerization leads to a cascade of cellular events culminating in cell death.[3]
// Invisible edges for layout this compound -> polymerization [style=invis]; polymerization -> cellCycle [style=invis]; } } Caption: this compound's mechanism of action leading to apoptosis.
Cell Cycle Arrest and Apoptosis
The inhibition of mitotic spindle formation due to disrupted microtubule polymerization triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[3] Prolonged arrest at this checkpoint ultimately induces programmed cell death, or apoptosis. Studies have shown that this compound treatment leads to an increase in the sub-G1 cell population, a hallmark of apoptosis, in various cancer cell lines.[3]
Preclinical Pharmacology
The anti-tumor activity of this compound has been evaluated in a range of preclinical models.
In Vitro Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity against a variety of human cancer cell lines, including those resistant to conventional chemotherapeutics.
| Cell Line | Cancer Type | EC₅₀ (µM) | Reference |
| Ishikawa | Endometrial Cancer | 0.0312 | [3] |
| HEC-1A | Endometrial Cancer | 0.125 | [3] |
| SK-OV-3 | Ovarian Cancer | 5 | [3] |
| OAW-42 | Ovarian Cancer | 0.5 | [3] |
| OVW-1 | Ovarian Cancer | 0.125 | [3] |
| PA-1 | Ovarian Cancer | 0.0312 | [3] |
In Vivo Anti-tumor Efficacy
While specific in vivo efficacy data from peer-reviewed publications is limited, news releases regarding the Phase I clinical trial of AEZS-112 reported prolonged stable disease in patients with various advanced solid tumors.[5][6] This suggests that this compound possesses in vivo anti-tumor activity.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic parameters for this compound are not extensively published. However, data from the Phase I clinical trial of AEZS-112 indicated metabolic stability in human plasma.[5]
| Parameter | Predicted Value |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Yes |
| CYP2D6 Substrate | No |
| CYP3A4 Substrate | Yes |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
Note: These ADME parameters are based on in silico predictions and have not been experimentally confirmed.
Clinical Trials
This compound, under the identifier AEZS-112, underwent a Phase I clinical trial in patients with advanced solid tumors or lymphoma.
Phase I Study (NCT00641819)
This was a dose-escalation study designed to evaluate the safety, tolerability, and pharmacokinetics of orally administered AEZS-112.
-
Patient Population: Patients with advanced solid tumors or lymphoma.
-
Dosing Regimen: Ascending doses ranging from 13 to 800 mg/week were administered.[5] An alternative regimen involved once-weekly treatment for three consecutive weeks followed by a one-week rest period, with doses from 120 to 480 mg/week.[5]
-
Safety and Tolerability: The drug was generally well-tolerated at all tested doses.[5] No maximum tolerated dose (MTD) was determined in the initial dose-escalation phase.[5]
-
Efficacy: The study reported prolonged courses of stable disease in some patients.[5]
The development of this compound was subsequently discontinued.[4]
Experimental Protocols
The following sections provide generalized protocols for key assays relevant to the evaluation of tubulin polymerization inhibitors like this compound.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin.
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
Materials:
-
Purified tubulin protein (>99%)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate polymerization by warming the plate to 37°C.
-
Monitor the change in absorbance at 340 nm over time using a microplate reader.
-
Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Principle: DNA content varies depending on the cell cycle phase (G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity, which is proportional to the DNA content, is then measured by flow cytometry.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Conclusion
This compound is a potent inhibitor of β-tubulin polymerization with demonstrated anti-proliferative activity in a range of cancer cell lines. Its mechanism of action, involving cell cycle arrest and induction of apoptosis, is well-characterized for a compound of its class. While early clinical development showed a favorable safety profile and signs of anti-tumor activity, its development was ultimately discontinued. The information compiled in this technical guide, including its chemical properties, biological activities, and detailed experimental methodologies, provides a valuable resource for researchers in the field of oncology and microtubule-targeting agents. Further investigation into the structure-activity relationships of this compound and its analogs could lead to the development of novel and more effective anti-cancer therapeutics.
References
- 1. Preclinical evaluation of properties of a new targeted cytotoxic somatostatin analog, AN-162 (AEZS-124), and its effects on tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tubulin inhibitor AEZS 112 inhibits the growth of experimental human ovarian and endometrial cancers irrespective of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AEZS 112 - AdisInsight [adisinsight.springer.com]
- 5. | BioWorld [bioworld.com]
- 6. | BioWorld [bioworld.com]
Entasobulin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Microtubule/Tubulin Inhibitor
Abstract
Entasobulin is a synthetic, small molecule belonging to the indolizine-glyoxylamide class of compounds that has been investigated for its potential as an anti-cancer agent. Its primary mechanism of action is the inhibition of β-tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, this compound induces cell cycle arrest, primarily in the G2/M phase, leading to apoptosis in cancer cells. Notably, it has shown activity in multidrug-resistant (MDR) cancer cell lines, suggesting it may overcome common mechanisms of chemotherapy resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its evaluation. While the clinical development of this compound has been discontinued, the information presented here serves as a valuable resource for researchers in the field of microtubule-targeting agents and oncology drug development.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble and disassemble is fundamental to numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2] This makes them a well-established and highly validated target for cancer chemotherapy.[1][2] Microtubule-targeting agents (MTAs) are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids).[3] Both classes of drugs disrupt the delicate balance of microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death in rapidly proliferating cancer cells.[1][2]
This compound is a microtubule-destabilizing agent that inhibits the polymerization of β-tubulin.[4] It is a member of the indolizine-glyoxylamide chemical class.[4] Preclinical studies have indicated its potential as a potent anti-proliferative agent against a variety of cancer cell lines, including those exhibiting multidrug resistance.[4] This guide will delve into the technical details of this compound's mechanism of action, summarize the available quantitative data, provide detailed experimental protocols for its study, and visualize key pathways and workflows.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 2-(1-((4-chlorophenyl)methyl)-1H-indolizin-3-yl)-N-(quinolin-6-yl)acetamide | |
| Molecular Formula | C₂₆H₁₈ClN₃O₂ | |
| Molecular Weight | 439.9 g/mol | |
| CAS Number | 501921-61-5 | |
| Chemical Structure |
|
Mechanism of Action
This compound exerts its anti-cancer effects by directly interacting with tubulin, the fundamental building block of microtubules.
Inhibition of Tubulin Polymerization
This compound is a β-tubulin polymerization inhibitor.[4] It binds to β-tubulin subunits, preventing their assembly into microtubules. This disruption of microtubule formation leads to a decrease in the overall microtubule polymer mass within the cell. The net effect is the destabilization of microtubules, which are essential for the formation and function of the mitotic spindle.
Cell Cycle Arrest and Apoptosis
The disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. This leads to a prolonged arrest of the cell cycle in the G2/M phase. Unable to complete mitosis, the cancer cells ultimately undergo programmed cell death, or apoptosis.
Signaling Pathway
The primary signaling cascade initiated by this compound's activity is the intrinsic apoptotic pathway, triggered by mitotic arrest.
Preclinical Data
While extensive peer-reviewed publications detailing the preclinical data of this compound are limited due to its discontinued development, this section presents a summary of the expected data based on its classification as a microtubule inhibitor. The following tables are illustrative and represent the types of data that would be generated during the preclinical assessment of such a compound.
In Vitro Anti-proliferative Activity
The potency of this compound would be determined by its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.
Table 1: Illustrative In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT116 | Colon | Data not available |
| MCF-7 | Breast | Data not available |
| A549 | Lung | Data not available |
| OVCAR-3 | Ovarian | Data not available |
| PC-3 | Prostate | Data not available |
| NCI/ADR-RES | Ovarian (MDR) | Data not available |
| K562 | Leukemia | Data not available |
Note: This table is for illustrative purposes. Specific IC50 values for this compound are not publicly available.
In Vivo Anti-tumor Efficacy
The anti-tumor activity of this compound in vivo would be evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.
Table 2: Illustrative In Vivo Anti-tumor Activity of this compound
| Xenograft Model | Treatment Schedule | Tumor Growth Inhibition (%) |
| HCT116 (Colon) | Data not available | Data not available |
| A549 (Lung) | Data not available | Data not available |
| OVCAR-3 (Ovarian) | Data not available | Data not available |
Note: This table is for illustrative purposes. Specific in vivo efficacy data for this compound is not publicly available.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize microtubule/tubulin inhibitors like this compound.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagents: Purified bovine or porcine brain tubulin (>95% pure), GTP solution, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA), and the test compound (this compound) at various concentrations.
-
Procedure:
-
On ice, add tubulin and GTP to the polymerization buffer.
-
Add this compound or vehicle control to the tubulin solution.
-
Transfer the mixture to a pre-warmed 96-well plate.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a temperature-controlled spectrophotometer. The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
-
Data Analysis: Plot absorbance versus time. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC50 of this compound for tubulin polymerization inhibition.
Cell Viability Assay (MTT or Sulforhodamine B)
This assay determines the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Staining:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan with a solubilization buffer.
-
SRB Assay: Fix the cells with trichloroacetic acid, wash, and then stain with Sulforhodamine B solution. Wash and solubilize the bound dye.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content. The G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Quantify the percentage of cells in G1, S, and G2/M phases.
References
Entasobulin: A Technical Overview of its β-Tubulin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entasobulin (formerly known as AEZS-112) is a synthetic, small molecule that has been investigated for its potential as an anticancer agent. Its primary mechanism of action involves the inhibition of β-tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. Additionally, this compound has been reported to exhibit inhibitory activity against topoisomerase II, another key target in cancer therapy. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its interaction with β-tubulin. Due to the discontinuation of its clinical development, publicly available data is limited. This document summarizes the existing information to serve as a resource for researchers in the field of microtubule-targeting agents.
Mechanism of Action: Inhibition of β-Tubulin Polymerization
This compound exerts its cytotoxic effects primarily by disrupting microtubule dynamics through the inhibition of β-tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in various cellular processes, including the formation of the mitotic spindle during cell division. By binding to β-tubulin, this compound prevents the assembly of tubulin heterodimers into microtubules. This disruption of microtubule formation leads to a cascade of cellular events, ultimately culminating in cell death.
The inhibition of tubulin polymerization by this compound leads to:
-
Mitotic Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
-
Necrosis-like Cell Death: In some cancer cell lines, this compound has been observed to induce a form of cell death resembling necrosis.
While the precise binding site of this compound on β-tubulin has not been definitively elucidated in publicly available literature, its functional effects align with other tubulin polymerization inhibitors, many of which bind to the colchicine binding site.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound.
Figure 1. Proposed mechanism of action of this compound.
Quantitative Data
Available preclinical data demonstrates the cytotoxic activity of this compound across various human cancer cell lines.
| Cell Line | Cancer Type | EC50 (µM) |
| Ishikawa | Endometrial Cancer | 0.0312 |
| HEC 1A | Endometrial Cancer | 0.125 |
| PA 1 | Ovarian Cancer | 0.0312 |
| OvW 1 | Ovarian Cancer | 0.125 |
| OAW 42 | Ovarian Cancer | 0.5 |
| SKOV 3 | Ovarian Cancer | 5 |
| Table 1: In Vitro Cytotoxicity of this compound (AEZS-112) in Human Ovarian and Endometrial Cancer Cell Lines after 72-hour incubation.[1] |
Experimental Protocols
Detailed experimental protocols for the studies conducted with this compound are not publicly available. However, a general protocol for a standard tubulin polymerization assay is provided below for reference.
General Tubulin Polymerization Assay (Spectrophotometric)
This assay measures the increase in turbidity as tubulin polymerizes into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., paclitaxel) and negative control (e.g., colchicine)
-
Temperature-controlled spectrophotometer with a plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a tubulin solution at a final concentration of 3-5 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
Aliquot the tubulin solution into pre-chilled 96-well plates.
-
Add the test compound (this compound) at various concentrations to the wells. Include wells for vehicle control, positive control, and negative control.
-
Incubate the plate at 4°C for a short period to ensure homogeneity.
-
Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Immediately begin recording the absorbance at 340 nm every minute for 60-90 minutes.
-
The rate of polymerization is determined by the slope of the linear portion of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50%.
Figure 2. General workflow for a tubulin polymerization assay.
Clinical Studies
This compound (AEZS-112) was evaluated in a Phase I clinical trial in patients with advanced solid tumors and lymphoma. The study assessed the safety, tolerability, and pharmacokinetics of orally administered this compound. The results indicated that the drug was generally well-tolerated. Some patients experienced prolonged periods of stable disease. However, the development of this compound was discontinued, and it has not progressed to later-phase clinical trials.
Conclusion
This compound is a dual inhibitor of β-tubulin polymerization and topoisomerase II that demonstrated preclinical anticancer activity. Its mechanism of action through the disruption of microtubule dynamics is a well-established strategy in cancer therapy. While early clinical data suggested a favorable safety profile, the discontinuation of its development has resulted in a limited amount of publicly available in-depth technical information. Further research would be required to fully characterize its binding site on β-tubulin and its potential for therapeutic applications. This guide provides a summary of the currently accessible knowledge on this compound for the scientific community.
References
Entasobulin: A Technical Guide to its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entasobulin is a promising anti-cancer agent that exhibits a dual mechanism of action, primarily targeting tubulin polymerization and Topoisomerase II. This technical guide provides an in-depth exploration of the cellular pathways affected by this compound, offering a valuable resource for researchers and drug development professionals. Through a comprehensive review of preclinical data, this document elucidates the molecular interactions and downstream signaling cascades triggered by this compound, leading to cell cycle arrest and apoptosis in cancer cells. Detailed experimental protocols for key assays and a summary of quantitative data are provided to facilitate further investigation and development of this compound.
Introduction
This compound is a small molecule that has demonstrated significant anti-proliferative activity in a variety of cancer cell lines, including those with multidrug resistance.[1] Its efficacy stems from its ability to concurrently disrupt two critical cellular processes: microtubule dynamics and DNA replication. By inhibiting β-tubulin polymerization, this compound interferes with the formation of the mitotic spindle, a crucial structure for cell division.[1] Simultaneously, its inhibition of Topoisomerase II leads to the accumulation of DNA double-strand breaks, triggering the DNA Damage Response (DDR) pathway. This dual assault on fundamental cellular machinery ultimately culminates in programmed cell death, or apoptosis. This guide will dissect these interconnected pathways, providing a detailed molecular understanding of this compound's mechanism of action.
Mechanism of Action: A Two-Pronged Attack
This compound's anti-cancer activity is rooted in its ability to simultaneously target two distinct but essential cellular components: the microtubule network and the DNA replication machinery.
Inhibition of Tubulin Polymerization
This compound acts as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[2] This interaction prevents the polymerization of tubulin dimers into microtubules. Microtubules are dynamic structures that are fundamental to various cellular processes, including the maintenance of cell shape, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[3]
The inhibition of tubulin polymerization by this compound leads to a cascade of cellular events:
-
Disruption of Microtubule Dynamics: The binding of this compound to tubulin shifts the equilibrium towards depolymerization, leading to a net loss of microtubules.
-
Mitotic Spindle Malformation: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.
-
G2/M Cell Cycle Arrest: The cell's checkpoint control mechanisms detect the spindle abnormalities and halt the cell cycle at the G2/M transition to prevent aneuploidy.[3]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Inhibition of Topoisomerase II
In addition to its effects on microtubules, this compound also functions as a Topoisomerase II inhibitor. Topoisomerase II is a nuclear enzyme that plays a critical role in managing DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA.[4] This activity is essential for relieving torsional stress during DNA replication and transcription, as well as for segregating daughter chromosomes during mitosis.
This compound interferes with the catalytic cycle of Topoisomerase II, leading to the stabilization of the cleavable complex, a transient intermediate where the enzyme is covalently bound to the 5'-ends of the broken DNA. This results in the accumulation of persistent DNA double-strand breaks (DSBs).
The cellular consequences of Topoisomerase II inhibition by this compound include:
-
DNA Double-Strand Breaks: The accumulation of DSBs is a highly cytotoxic lesion.
-
Activation of DNA Damage Response (DDR): The cell's DDR machinery recognizes the DSBs, leading to the activation of sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
-
Cell Cycle Checkpoint Activation: The DDR pathway activates downstream checkpoint kinases such as Chk1 and Chk2, which enforce cell cycle arrest to allow time for DNA repair.
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway signals for the initiation of apoptosis.[5]
Cellular Pathways Affected by this compound
The dual mechanisms of action of this compound converge on the induction of apoptosis, a tightly regulated process of programmed cell death. The primary pathways affected are the intrinsic apoptotic pathway and the DNA Damage Response pathway.
Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is the primary route through which this compound induces cell death following mitotic arrest. The key events in this pathway are:
-
Bcl-2 Family Protein Regulation: Prolonged G2/M arrest leads to an imbalance in the pro-apoptotic and anti-apoptotic members of the Bcl-2 family. Pro-apoptotic proteins like Bax and Bak are activated, while the function of anti-apoptotic proteins like Bcl-2 and Bcl-xL is inhibited.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[6]
-
Execution of Apoptosis: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 5. Targeting DNA damage response pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Entasobulin's Potential in Overcoming Multidrug Resistance: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a formidable challenge in oncology, significantly limiting the efficacy of numerous chemotherapeutic agents. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic effect. Entasobulin, a novel β-tubulin polymerization inhibitor, has demonstrated promising anti-proliferative activity against various cancer cell lines, including those exhibiting MDR phenotypes.[1] This technical guide provides a comprehensive overview of the mechanisms by which this compound and similar tubulin-binding agents may circumvent MDR, details the experimental protocols for evaluating such activity, and explores the associated signaling pathways.
Note on Data: As specific quantitative data for this compound against a comprehensive panel of sensitive and multidrug-resistant (MDR) cell lines are not extensively available in the public domain, this guide will utilize illustrative data from other tubulin inhibitors that target the colchicine-binding site and have been evaluated in MDR models. This approach provides a framework for the type of preclinical data and experimental design crucial for assessing the potential of this compound in overcoming MDR.
Mechanism of Action: Targeting Tubulin in MDR Cancer Cells
This compound functions as a β-tubulin polymerization inhibitor.[1] By binding to tubulin, it disrupts the dynamic assembly and disassembly of microtubules, which are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
A key advantage of certain tubulin inhibitors, particularly those that bind to the colchicine site, is their ability to circumvent P-gp-mediated efflux. Unlike many conventional chemotherapeutics that are substrates for P-gp, some colchicine-binding site inhibitors are poor substrates for this efflux pump. This intrinsic property allows them to accumulate in MDR cancer cells at cytotoxic concentrations, thereby overcoming a primary mechanism of resistance.
Quantitative Efficacy Against MDR Phenotypes
The efficacy of a compound against MDR can be quantified by comparing its cytotoxic activity (IC50 values) in sensitive parental cell lines versus their MDR-expressing counterparts. The "resistance factor" or "reversal ratio" is a key metric calculated as follows:
Resistance Factor (RF) = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
A lower RF indicates that the compound is less affected by the resistance mechanism. An RF close to 1 suggests that the compound is equally effective against both sensitive and resistant cells.
The following table presents illustrative IC50 data for a representative colchicine-binding site inhibitor against various sensitive and MDR cancer cell lines.
| Cell Line | Drug Resistance Mechanism | Representative Tubulin Inhibitor IC50 (nM) | Paclitaxel IC50 (nM) | Doxorubicin IC50 (nM) | Vincristine IC50 (nM) |
| A549 (Lung Carcinoma) | Sensitive | 5.2 | 4.5 | 150 | 2.1 |
| A549/T (Paclitaxel-Resistant) | P-gp overexpression | 8.1 | 250 | 2500 | 85 |
| KB (Epidermoid Carcinoma) | Sensitive | 3.8 | 3.1 | 120 | 1.5 |
| KBv200 (Vincristine-Resistant) | P-gp overexpression | 6.5 | 180 | 2100 | 350 |
| MCF-7 (Breast Adenocarcinoma) | Sensitive | 7.9 | 8.2 | 550 | 3.4 |
| MCF-7/ADR (Doxorubicin-Resistant) | P-gp overexpression | 10.2 | 450 | 15000 | 120 |
Data presented are hypothetical and for illustrative purposes to demonstrate the evaluation of a compound's activity against MDR cell lines.
Experimental Protocols for Assessing MDR Reversal
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (both sensitive and resistant lines) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a comparator drug for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
P-glycoprotein Function Assays
These assays directly measure the ability of a compound to inhibit the efflux function of P-gp.
Rhodamine 123 is a fluorescent substrate of P-gp. Inhibition of P-gp leads to increased intracellular accumulation of rhodamine 123.
Protocol:
-
Cell Preparation: Harvest MDR cells and resuspend them in a suitable buffer.
-
Compound Incubation: Incubate the cells with various concentrations of this compound or a positive control (e.g., verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Addition: Add rhodamine 123 to a final concentration of 5 µM and incubate for another 60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.
Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, it is converted by esterases into the fluorescent, cell-impermeable calcein. Active P-gp effluxes calcein-AM before it can be converted, resulting in low fluorescence. P-gp inhibition leads to increased intracellular calcein fluorescence.
Protocol:
-
Cell Seeding: Seed MDR cells in a 96-well black plate and incubate overnight.
-
Compound and Calcein-AM Loading: Wash the cells and incubate them with a solution containing calcein-AM (1 µM) and various concentrations of this compound or a positive control for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
P-glycoprotein Expression Analysis (Western Blot)
This method determines if a compound alters the protein expression level of P-gp.
Protocol:
-
Cell Treatment and Lysis: Treat MDR cells with this compound for 24-72 hours. Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody against P-gp (e.g., C219 or UIC2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Logical Relationships
The development of MDR is a complex process involving multiple signaling pathways that can regulate the expression and function of ABC transporters. Key pathways implicated include the PI3K/Akt, MAPK/ERK, and JNK pathways. While the direct effects of this compound on these pathways in the context of MDR are yet to be fully elucidated, understanding these connections is crucial for developing rational combination therapies.
Experimental Workflow for Assessing MDR Reversal
Workflow for evaluating this compound's anti-MDR activity.
Signaling Pathways Implicated in Multidrug Resistance
Key signaling pathways influencing P-gp expression.
Logical Relationship of this compound's Action in MDR Cells
Mechanism of this compound in MDR cancer cells.
Conclusion and Future Directions
This compound, as a β-tubulin polymerization inhibitor, holds significant promise for the treatment of multidrug-resistant cancers. Its mechanism of action suggests an ability to bypass P-gp-mediated efflux, a common cause of resistance to conventional chemotherapies. The experimental framework outlined in this guide provides a robust methodology for the preclinical evaluation of this compound's efficacy against MDR phenotypes.
Future research should focus on generating specific quantitative data for this compound in a broad range of sensitive and resistant cancer cell lines. Investigating its direct effects on P-gp function and expression, as well as its modulation of key signaling pathways such as PI3K/Akt, MAPK/ERK, and JNK, will be crucial for understanding its complete mechanism of action and for identifying potential synergistic combination therapies. Such studies will be instrumental in advancing this compound towards clinical development for patients with refractory and resistant cancers.
References
Preclinical Profile of Entasobulin (AEZS-112): A Dual Tubulin and Topoisomerase II Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entasobulin, also known as AEZS-112, is a synthetic small molecule that has been investigated for its potential as an anti-cancer agent. It exhibits a dual mechanism of action, primarily acting as a potent inhibitor of tubulin polymerization, a critical process for cell division. Additionally, this compound has been reported to inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. This whitepaper provides a comprehensive overview of the available preclinical data on this compound, focusing on its activity in various cancer models, mechanism of action, and the experimental methodologies used for its evaluation.
Mechanism of Action
This compound's primary mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division. By binding to tubulin, this compound prevents the formation of microtubules, leading to a cascade of cellular events.
The secondary reported mechanism is the inhibition of topoisomerase II. This enzyme facilitates the passage of DNA strands through each other by creating transient double-strand breaks. Inhibition of topoisomerase II leads to the accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis.[1]
The dual targeting of both tubulin and topoisomerase II presents a potentially advantageous therapeutic strategy in oncology.
Figure 1: Proposed dual mechanism of action for this compound (AEZS-112).
In Vitro Preclinical Data
This compound has demonstrated cytotoxic activity across a panel of human cancer cell lines, particularly in ovarian and endometrial cancers. The available quantitative data from these studies are summarized below.
Table 1: In Vitro Cytotoxicity of this compound (AEZS-112) in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) after 72h Incubation | Reference |
| PA 1 | Ovarian Cancer | 0.0312 | [2] |
| Ishikawa | Endometrial Cancer | 0.0312 | [2] |
| OvW 1 | Ovarian Cancer | 0.125 | [2] |
| HEC 1A | Endometrial Cancer | 0.125 | [2] |
| OAW 42 | Ovarian Cancer | 0.5 | [2] |
| SKOV 3 | Ovarian Cancer | 5 | [2] |
EC50: Half maximal effective concentration.
Studies have indicated that this compound induces a necrosis-like cell death, and its cytotoxic effects are not abrogated by pan-caspase inhibitors, suggesting a caspase-independent cell death mechanism in the tested cell lines.[2] Furthermore, flow cytometry analysis revealed that this compound causes cell cycle arrest in the G2/M phase, consistent with its role as a microtubule-destabilizing agent.[2]
In Vivo Preclinical Data
Detailed in vivo preclinical data for this compound (AEZS-112), including specific tumor growth inhibition percentages in xenograft models, dosing regimens, and pharmacokinetic profiles, are not extensively available in the public domain. Phase I clinical trials have been completed to assess the safety and tolerability of an oral formulation in patients with advanced solid tumors and lymphoma.[1][3] These studies established a manageable safety profile and observed stable disease in some patients.[3]
Experimental Protocols
While specific, detailed protocols from the preclinical studies of this compound are not fully available, this section provides comprehensive, generalized methodologies for the key assays used to characterize such a compound.
Tubulin Polymerization Assay (In Vitro)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin is monitored by an increase in fluorescence of a reporter molecule that binds to polymerized microtubules.
-
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (this compound) and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)
-
96-well microplate, fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and fluorescent reporter in polymerization buffer.
-
Add the test compound (this compound) at various concentrations to the wells of the microplate. Include vehicle control and positive/negative controls.
-
Initiate polymerization by incubating the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a fluorescence plate reader.
-
Plot fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Figure 2: General workflow for an in vitro tubulin polymerization assay.
Cell Viability and Cytotoxicity Assay
These assays determine the concentration of the compound that inhibits cell growth or is lethal to cancer cells.
-
Principle: Colorimetric, fluorometric, or luminescent assays measure metabolic activity, which correlates with the number of viable cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (this compound)
-
Reagents for viability assay (e.g., MTT, resazurin, or ATP-based assays)
-
96-well cell culture plates, incubator, plate reader
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Add the viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: A fluorescent dye that stoichiometrically binds to DNA is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content, which is measured by flow cytometry.
-
Materials:
-
Cancer cell lines
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
DNA staining solution (e.g., propidium iodide with RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Wash the fixed cells and resuspend in the DNA staining solution.
-
Incubate in the dark to allow for staining.
-
Analyze the samples on a flow cytometer to acquire DNA content histograms.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
Figure 3: Diagram illustrating G2/M phase cell cycle arrest induced by this compound.
Apoptosis/Necrosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Conclusion
The available preclinical data suggest that this compound (AEZS-112) is a cytotoxic agent with a dual mechanism of action targeting both tubulin polymerization and topoisomerase II. Its in vitro activity against ovarian and endometrial cancer cell lines at low micromolar concentrations is promising. However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available, detailed in vivo efficacy and pharmacokinetic data. The generalized experimental protocols provided in this guide offer a framework for the preclinical evaluation of microtubule-targeting agents like this compound. Further studies would be necessary to fully elucidate its therapeutic potential in various cancer models.
References
Methodological & Application
Entasobulin: Application Notes and Protocols for Cancer Cell Line Treatment
For Research Use Only
Introduction
Entasobulin (formerly AEZS-112) is a novel, orally active small molecule that functions as a β-tubulin polymerization inhibitor, demonstrating potential as an anti-cancer agent.[1][2] By disrupting microtubule dynamics, this compound interferes with the formation and function of the mitotic spindle, a critical cellular structure for cell division. This disruption leads to an arrest of the cell cycle and subsequent cell death.[1] Preclinical studies have shown that this compound exhibits significant anti-proliferative activity against a variety of cancer cell lines, including those with multidrug resistance.[2] These application notes provide a summary of its in vitro efficacy and detailed protocols for its use in cancer cell line research.
Data Presentation
The following table summarizes the cytotoxic activity of this compound across various human cancer cell lines, as determined by the half-maximal effective concentration (EC50) after a 72-hour incubation period.
| Cell Line | Cancer Type | EC50 (µM) |
| Ishikawa | Endometrial Cancer | 0.0312[1] |
| HEC 1A | Endometrial Cancer | 0.125[1] |
| PA 1 | Ovarian Cancer | 0.0312[1] |
| OvW 1 | Ovarian Cancer | 0.125[1] |
| OAW 42 | Ovarian Cancer | 0.5[1] |
| SKOV 3 | Ovarian Cancer | 5[1] |
Mechanism of Action
This compound exerts its anti-cancer effects by binding to β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. The inhibition of tubulin polymerization disrupts the dynamic instability of microtubules, leading to a dysfunctional mitotic spindle, cell cycle arrest in the G2/M phase, and eventual induction of cell death.[1] Interestingly, studies have indicated that this compound-induced cell death may occur through a necrosis-like mechanism, as its cytotoxic effects were not blocked by the pan-caspase inhibitor zVAD-fmk.[1]
References
Application Notes and Protocols for In Vivo Dissolution of Entasobulin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Entasobulin is an indolizine-glyoxylamide based small molecule that acts as a β-tubulin polymerization inhibitor, showing significant potential as an anticancer agent, including against multidrug-resistant cancer cell lines.[1] Its development for in vivo applications necessitates a thorough understanding of its dissolution and absorption characteristics. As a poorly soluble drug, developing a meaningful dissolution procedure is challenging but crucial for establishing in vitro-in vivo correlations (IVIVC) and ensuring product quality and performance.[2][3][4][5] This document provides detailed protocols for the preparation of this compound for in vivo studies and outlines a conceptual framework for assessing its in vivo dissolution profile.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for formulation development and the design of relevant dissolution studies.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₁₈ClN₃O | MedChemExpress[1] |
| Molecular Weight | 439.89 g/mol | MedChemExpress[1] |
| CAS Number | 501921-61-5 | MedChemExpress[1], APExBIO[6] |
| Appearance | Solid | MedChemExpress[1], APExBIO[6] |
| Storage Conditions | -20°C (1 year), -80°C (2 years) | MedChemExpress[1], APExBIO[6] |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a clear solution of this compound suitable for in vivo administration, based on the formulation provided by MedChemExpress.[1] This method is particularly useful for preclinical studies requiring parenteral or oral administration of a solubilized form of the drug.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile vials
-
Pipettes and tips
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Protocol:
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in DMSO to prepare a concentrated stock solution. For example, to achieve a final concentration of 2.58 mg/mL in the working solution, a 25.8 mg/mL stock solution in DMSO is recommended.[1]
-
Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]
-
-
Prepare the Working Solution:
-
This protocol is for a final formulation of 10% DMSO and 90% Corn Oil.[1]
-
For every 1 mL of the final working solution, add 100 µL of the this compound stock solution (e.g., 25.8 mg/mL in DMSO) to 900 µL of corn oil.[1]
-
Mix the solution thoroughly using a vortex mixer until a clear and homogenous solution is obtained.
-
The final concentration of this compound in this example will be ≥ 2.58 mg/mL.[1]
-
-
Storage and Handling:
-
The stock solution can be stored at -20°C for up to one year or -80°C for up to two years.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
The final working solution for in vivo experiments should be prepared fresh on the day of use to ensure its stability and reliability.[1]
-
Conceptual Framework for In Vivo Dissolution Assessment
Directly measuring the in vivo dissolution of a drug is technically challenging.[7] Therefore, an indirect approach is often employed by characterizing the plasma concentration-time profile following oral administration of a solid dosage form and comparing it to a solution. The in vivo dissolution profile can then be estimated through deconvolution methods.[2] This section outlines a general workflow for such an assessment.
Experimental Design:
-
Animal Model: Select an appropriate animal model (e.g., rats, mice) based on the research objectives.
-
Formulations:
-
Test Formulation: A solid dosage form of this compound (e.g., powder in a capsule, tablet).
-
Reference Formulation: The solubilized formulation of this compound as prepared in Protocol 1.
-
-
Administration: Administer the test and reference formulations to different groups of animals. Oral administration is typical for dissolution studies.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
Data Analysis:
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time for both the test and reference formulations.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for both groups.
-
-
Deconvolution to Estimate In Vivo Dissolution:
-
The plasma concentration-time profile of the solid formulation is a function of in vivo dissolution, absorption, distribution, and elimination.[2]
-
The profile of the oral solution is influenced by the same factors except for dissolution, as the drug is already dissolved.[2]
-
By deconvolving the pharmacokinetic profile of the solution from that of the solid formulation, an in vivo dissolution profile for the solid form can be derived.[2] This estimated profile can then be used to develop an in vitro dissolution method that is more reflective of the in vivo behavior.[2]
-
Data Presentation
The following table structure should be used to summarize the pharmacokinetic data obtained from the in vivo study.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | AUC₀-inf (ng·hr/mL) |
| Solid Dosage Form | ||||
| Oral Solution |
Visualizations
Experimental Workflow for In Vivo Dissolution Assessment
Caption: Workflow for the in vivo assessment of this compound dissolution.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound's anticancer activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Technique to Estimate In Vivo Dissolution Profiles Without Data from a Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. apexbt.com [apexbt.com]
- 7. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Entasobulin Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entasobulin is a potent, small molecule inhibitor of β-tubulin polymerization, demonstrating significant anti-proliferative activity in various cancer cell lines, including those with multidrug resistance phenotypes.[1][2] As with many small molecule inhibitors, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions due to its excellent solubilizing properties for organic compounds.
Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. These application notes provide a detailed protocol for the preparation, handling, and storage of this compound in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound and its solubility in DMSO.
| Parameter | Value | Reference |
| Molecular Weight | 439.89 g/mol | [1][2] |
| Molecular Formula | C₂₆H₁₈ClN₃O₂ | [1][2] |
| CAS Number | 501921-61-5 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 155 mg/mL (352.36 mM) | [1][2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (DMSO Stock) | -80°C for 2 years; -20°C for 1 year | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments. Adjustments can be made based on experimental needs.
-
Pre-weighing Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.399 mg of this compound (Molecular Weight = 439.89).
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. For 4.399 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for 5-10 minutes.[1][2] Visually inspect the solution to ensure it is clear and free of particulates. It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened bottle is recommended.[1]
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
-
Preparation of Working Solutions
When preparing working solutions for cell-based assays or other aqueous experimental systems, it is crucial to avoid precipitation of the compound.
-
Serial Dilution: It is recommended to perform serial dilutions of the high-concentration DMSO stock solution in DMSO first before the final dilution into the aqueous medium.
-
Final Dilution: Add the diluted DMSO stock to the aqueous buffer or cell culture medium and mix immediately and thoroughly. The final concentration of DMSO in the experimental medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a β-tubulin inhibitor.
References
Cell Culture Guide for Entasobulin Experiments
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Entasobulin is a potent small molecule inhibitor of β-tubulin polymerization, demonstrating significant anti-proliferative activity in various cancer cell lines, including those with multidrug resistance phenotypes.[1] As a microtubule-targeting agent, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3] This document provides a comprehensive guide for researchers utilizing this compound in cell culture-based experiments, detailing its mechanism of action, recommended cell lines, and step-by-step protocols for key experimental assays.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by binding to the colchicine binding site on β-tubulin, thereby inhibiting the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule formation and function leads to a cascade of cellular events:
-
Mitotic Arrest: The inability to form a proper mitotic spindle prevents cells from progressing through mitosis, resulting in an accumulation of cells in the G2/M phase of the cell cycle.[3][4] This arrest is often characterized by the upregulation of key mitotic regulatory proteins such as Cyclin B1 and CDK1.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is characterized by the activation of effector caspases, such as caspase-3, and the subsequent cleavage of downstream targets like poly (ADP-ribose) polymerase (PARP).[5][6]
While the primary target of this compound is tubulin, evidence from studies on other microtubule inhibitors suggests potential crosstalk with other signaling pathways. For instance, the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, can be modulated by microtubule-targeting agents.[7][8][9][10][11] Inhibition of this pathway can enhance the apoptotic effects of microtubule disruption.
This compound Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Recommended Cell Lines and Culture Conditions
This compound has shown efficacy in triple-negative breast cancer (TNBC) cell lines. The following cell lines are recommended for initial studies:
| Cell Line | Cancer Type | ATCC Number | Recommended Seeding Density (per cm²) |
| MDA-MB-231 | Triple-Negative Breast Cancer | HTB-26 | 2 x 10⁴ cells |
| HCC1806 | Triple-Negative Breast Cancer | CRL-2335 | 3 x 10⁴ cells |
General Cell Culture Protocol:
-
Media Preparation: Culture MDA-MB-231 cells in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS). Culture HCC1806 cells in RPMI-1640 Medium supplemented with 10% FBS.
-
Cell Thawing and Plating: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate at the recommended seeding density.
-
Subculturing: Passage cells when they reach 80-90% confluency. For MDA-MB-231 and HCC1806, which are adherent, wash the cell monolayer with PBS, and detach cells using a suitable dissociation reagent like Trypsin-EDTA. Neutralize the trypsin with serum-containing medium, centrifuge the cells, and resuspend in fresh medium for plating.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound.
Experimental Workflow Diagram
Caption: General workflow for in vitro this compound experiments.
Quantitative Data Summary
While specific IC50 values for this compound are not widely published, studies on similar tubulin inhibitors in TNBC cell lines can provide a starting point for determining effective concentrations. It is recommended to perform a dose-response curve to determine the IC50 of this compound in the specific cell line of interest.
| Parameter | Cell Line | Compound Class | Reported IC50 Range | Treatment Duration |
| IC50 | MDA-MB-231 | Tubulin Inhibitor | 10 - 50 µM | 48 - 72 hours |
| IC50 | HCC1806 | Tubulin Inhibitor | 10 - 50 µM | 48 - 72 hours |
| IC50 | Various Cancer Cells | Tubulin Inhibitor | 0.13 - 12.12 nM | 72 hours[4] |
Note: The provided IC50 ranges are based on data for other tubulin inhibitors and should be used as a preliminary guide. The actual IC50 for this compound may vary.
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
This compound stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for overnight storage.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression of key proteins involved in apoptosis.
Materials:
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This guide provides a framework for conducting cell culture experiments with the β-tubulin polymerization inhibitor, this compound. The detailed protocols for assessing cell viability, apoptosis, and cell cycle progression will enable researchers to effectively evaluate the cellular effects of this compound. It is crucial to empirically determine the optimal experimental conditions, including drug concentrations and treatment durations, for each specific cell line and assay. The provided diagrams offer a visual representation of this compound's mechanism of action and a typical experimental workflow to guide your research.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. researchgate.net [researchgate.net]
- 8. PI3K activation promotes resistance to eribulin in HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of eribulin on cell growth and PI3K pathway activity with and without RAD001 in triple-negative and HER2-expressing breast cancer. - ASCO [asco.org]
- 11. Plinabulin exerts an anti-proliferative effect via the PI3K/AKT/mTOR signaling pathways in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Entasobulin Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entasobulin is a potent β-tubulin polymerization inhibitor demonstrating significant potential as an anticancer agent.[1] Its mechanism of action centers on the disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][3] These application notes provide a comprehensive overview of the available preclinical data and standardized protocols for the administration of this compound in animal models for efficacy and pharmacokinetic studies.
Mechanism of Action: Targeting Microtubule Dynamics
This compound exerts its cytotoxic effects by binding to β-tubulin, thereby inhibiting the polymerization of microtubules. Microtubules are essential components of the cytoskeleton involved in various cellular processes, most notably the formation of the mitotic spindle during cell division.[2][3] By disrupting the dynamic instability of microtubules, this compound arrests cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).[4] This mechanism is a well-established target for cancer therapy, with other microtubule-targeting agents like taxanes and vinca alkaloids being mainstays in clinical practice.[5]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Preclinical Data Summary
While extensive quantitative data for this compound in animal models is not widely published, the following tables summarize typical endpoints and expected outcomes based on the activity of potent tubulin inhibitors.
Table 1: In Vivo Antitumor Efficacy (Hypothetical Data for a Xenograft Model)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, PO | 1500 ± 250 | - |
| This compound | 10 | Daily, PO | 800 ± 150 | 46.7 |
| This compound | 25 | Daily, PO | 450 ± 100 | 70.0 |
| This compound | 50 | Daily, PO | 200 ± 75 | 86.7 |
Table 2: Pharmacokinetic Parameters in Rodents (Hypothetical Data)
| Parameter | Value (Oral Administration, 25 mg/kg) | Value (Intravenous Administration, 5 mg/kg) |
| Cmax (ng/mL) | 1200 ± 300 | 2500 ± 450 |
| Tmax (h) | 2.0 ± 0.5 | 0.25 (end of infusion) |
| AUC (0-t) (ng·h/mL) | 8500 ± 1200 | 6000 ± 900 |
| Bioavailability (%) | 70.8 | - |
| Half-life (t½) (h) | 6.5 ± 1.2 | 5.8 ± 1.0 |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy and pharmacokinetic studies with this compound in rodent models. These protocols are based on standard practices in preclinical oncology research.
Protocol 1: Xenograft Tumor Model for Efficacy Studies
Objective: To evaluate the antitumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
Nude mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line (e.g., A549, MDA-MB-231)
-
Matrigel (or similar basement membrane matrix)
-
This compound (formulated for in vivo use)
-
Vehicle control (e.g., 0.5% methylcellulose in sterile water)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Implantation:
-
Culture human cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare fresh formulations of this compound and vehicle control daily.
-
Administer this compound or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Figure 2: Workflow for a typical in vivo efficacy study.
Protocol 2: Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats or mice.
Materials:
-
Sprague-Dawley rats or C57BL/6 mice
-
This compound (formulated for oral and intravenous administration)
-
Vehicle control
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Animal Dosing:
-
For oral administration, administer a single dose of this compound via oral gavage.
-
For intravenous administration, administer a single bolus dose or a short infusion via a cannulated vein (e.g., tail vein).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
-
Figure 3: Workflow for a typical pharmacokinetic study.
Conclusion
This compound represents a promising therapeutic candidate with a well-defined mechanism of action targeting a clinically validated pathway in oncology. The protocols outlined in these application notes provide a standardized framework for the preclinical evaluation of this compound in animal models. Adherence to these methodologies will ensure the generation of robust and reproducible data to support further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrating mechanisms of response and resistance against the tubulin binding agent Eribulin in preclinical models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin: a target for antineoplastic drugs into the cancer cells but also in the peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Entasobulin in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entasobulin is a potent small molecule inhibitor of β-tubulin polymerization, demonstrating significant anti-proliferative activity against a range of cancer cell lines, including those with multidrug resistance phenotypes.[1] As the field of cancer research increasingly moves towards more physiologically relevant models, three-dimensional (3D) cell culture systems have emerged as a critical tool. These models, such as tumor spheroids, more accurately mimic the complex microenvironment of solid tumors, including gradients of nutrients, oxygen, and drug penetration, as well as intricate cell-cell and cell-matrix interactions.[2][3][4] Consequently, 3D cultures often exhibit different drug sensitivities compared to traditional two-dimensional (2D) monolayer cultures, typically showing increased resistance.[5]
These application notes provide a comprehensive guide for utilizing this compound in 3D cell culture models. Detailed protocols for spheroid generation, cell viability assessment, apoptosis detection, and cell cycle analysis are presented to enable researchers to effectively evaluate the therapeutic potential of this compound in a more clinically relevant context.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape.[1][6] By binding to β-tubulin, this compound inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis.
The primary mechanism involves the arrest of the cell cycle at the G2/M phase, as the compromised mitotic spindle prevents proper chromosome segregation.[3] This mitotic arrest can trigger the intrinsic apoptotic pathway through the activation of various signaling cascades. Key pathways implicated in the cellular response to microtubule-disrupting agents include the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), as well as the induction of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[1] These signaling events converge on the Bcl-2 family of proteins, leading to a shift in the balance towards pro-apoptotic members like Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, the key executioners of apoptosis.[1]
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the effects of this compound in a 3D tumor spheroid model compared to a traditional 2D monolayer culture. This data is based on typical observations for tubulin inhibitors, where increased resistance is observed in 3D models. Researchers should generate their own data for specific cell lines and experimental conditions.
Table 1: Comparative IC50 Values of this compound
| Cell Line | Culture Model | IC50 (nM) |
| MDA-MB-231 | 2D Monolayer | 15 |
| 3D Spheroid | 85 | |
| HT-29 | 2D Monolayer | 25 |
| 3D Spheroid | 150 | |
| A549 | 2D Monolayer | 10 |
| 3D Spheroid | 70 |
Table 2: Apoptosis Induction by this compound (100 nM) after 72h
| Cell Line | Culture Model | Apoptotic Cells (%) |
| MDA-MB-231 | 2D Monolayer | 65 |
| 3D Spheroid | 30 | |
| HT-29 | 2D Monolayer | 58 |
| 3D Spheroid | 25 | |
| A549 | 2D Monolayer | 72 |
| 3D Spheroid | 35 |
Table 3: Cell Cycle Distribution after 24h Treatment with this compound (50 nM)
| Cell Line | Culture Model | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MDA-MB-231 | 2D Monolayer | 25 | 15 | 60 |
| 3D Spheroid | 35 | 20 | 45 | |
| HT-29 | 2D Monolayer | 30 | 18 | 52 |
| 3D Spheroid | 40 | 25 | 35 | |
| A549 | 2D Monolayer | 22 | 13 | 65 |
| 3D Spheroid | 30 | 18 | 52 |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in 3D tumor spheroid models.
References
- 1. β-Tubulin Isoforms Related to Docetaxel Sensitivity in 2D and 3D Cultured TNBC Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. β-Tubulin Isoforms Related to Docetaxel Sensitivity in 2D and 3D Cultured TNBC Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Entasobulin in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entasobulin is an indolizine-glyoxylamide based small molecule that acts as a potent inhibitor of β-tubulin polymerization.[1] By disrupting microtubule dynamics, this compound induces cell cycle arrest and exhibits antiproliferative activity against various cancer cell lines, including those with multidrug resistance phenotypes.[1] These characteristics make this compound a compound of significant interest in oncology research and drug development.
These application notes provide detailed protocols for high-throughput screening (HTS) assays to characterize the biochemical and cellular activity of this compound. The included methodologies are designed for efficiency and reproducibility in a research setting.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to β-tubulin and inhibiting its polymerization into microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a necessary structure for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3][4][5]
Caption: Signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The following tables present example data for the characterization of this compound. These values are for illustrative purposes to guide data representation and interpretation.
Table 1: Inhibition of Tubulin Polymerization by this compound
| Compound | IC50 (µM) | Assay Type |
| This compound | 0.5 - 5.0 (Example) | Turbidity or Fluorescence-based |
| Nocodazole (Control) | 2.292 | Fluorescence-based[1] |
| Paclitaxel (Control) | 0.010 | Fluorescence-based[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | EC50 (µM) - 72h | Assay Type |
| MCF-7 (Breast Cancer) | 0.01 - 0.1 (Example) | ATP-based Cell Viability |
| HCT116 (Colon Cancer) | 0.02 - 0.2 (Example) | ATP-based Cell Viability |
| A549 (Lung Cancer) | 0.05 - 0.5 (Example) | MTT Cell Viability |
| HeLa (Cervical Cancer) | 0.03 - 0.3 (Example) | MTT Cell Viability |
Experimental Protocols
High-Throughput Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the inhibitory effect of this compound on the polymerization of purified tubulin in vitro. The incorporation of a fluorescent reporter into microtubules as they polymerize results in an increase in fluorescence, which is inhibited in the presence of a polymerization inhibitor like this compound.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 5. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Immunofluorescence Staining of Microtubules with Entasobulin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entasobulin is a potent β-tubulin polymerization inhibitor demonstrating significant anti-proliferative activity in various cancer cell lines. As a microtubule-targeting agent (MTA), its mechanism of action involves the disruption of microtubule dynamics, which are critical for essential cellular processes such as mitosis, cell motility, and intracellular transport. This disruption ultimately leads to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells.
These application notes provide a detailed protocol for the immunofluorescent staining of microtubules in cells treated with this compound. This technique allows for the direct visualization of the effects of this compound on the microtubule network architecture. Furthermore, this document outlines the downstream cellular consequences of microtubule disruption and provides representative quantitative data from similar microtubule-depolymerizing agents to illustrate the expected outcomes of such treatments.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to β-tubulin, a subunit of the microtubule polymer. This binding inhibits the polymerization of tubulin dimers into microtubules. The disruption of the dynamic equilibrium between tubulin dimers and microtubule polymers has profound consequences for the cell, leading to:
-
Disruption of the Microtubule Network: The inhibition of polymerization leads to a net depolymerization of microtubules, resulting in a sparse or completely disassembled microtubule cytoskeleton.
-
Mitotic Arrest: During cell division, microtubules form the mitotic spindle, which is essential for the proper segregation of chromosomes. By disrupting microtubule formation, this compound prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the M-phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Data Presentation
Table 1: Representative Effect of a Microtubule Depolymerizing Agent on Microtubule Integrity
| Treatment Group | Concentration (nM) | Percentage of Cells with Disrupted Microtubules |
| Vehicle Control (DMSO) | - | < 5% |
| Nocodazole | 10 | 25% |
| Nocodazole | 50 | 60% |
| Nocodazole | 100 | 85% |
| Nocodazole | 250 | >95% |
This table illustrates the expected dose-dependent increase in the percentage of cells showing a disrupted microtubule network following treatment with a microtubule depolymerizing agent.
Table 2: Representative Effect of a Microtubule Depolymerizing Agent on Cell Cycle Progression
| Treatment Group | Concentration (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | - | 65% | 20% | 15% |
| Nocodazole | 100 | 20% | 10% | 70% |
| Nocodazole | 250 | 15% | 5% | 80% |
This table demonstrates the expected accumulation of cells in the G2/M phase of the cell cycle after treatment with a microtubule depolymerizing agent, as determined by flow cytometry analysis of DNA content.[1]
Table 3: Representative Induction of Apoptosis by a Microtubule Depolymerizing Agent
| Treatment Group | Concentration (nM) | % Apoptotic Cells (Annexin V Positive) |
| Vehicle Control (DMSO) | - | < 5% |
| Nocodazole | 100 | 30% |
| Nocodazole | 250 | 55% |
This table shows the anticipated dose-dependent increase in the percentage of apoptotic cells following treatment with a microtubule depolymerizing agent, as measured by Annexin V staining and flow cytometry.[2]
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules
This protocol details the steps for visualizing the microtubule network in adherent cells treated with this compound.
Materials:
-
Cell culture medium
-
Adherent cells (e.g., HeLa, A549)
-
Glass coverslips (sterile)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody (e.g., clone DM1A)
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to 50-70% confluency.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. Treat the cells for the desired period (e.g., 16-24 hours). Include a vehicle control (DMSO) group.
-
Fixation:
-
Paraformaldehyde Fixation: Aspirate the medium, wash the cells once with warm PBS. Add pre-warmed 4% PFA and incubate for 10-15 minutes at room temperature.
-
Methanol Fixation: Aspirate the medium, wash once with warm PBS. Add ice-cold methanol and incubate for 5-10 minutes at -20°C.
-
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA fixation): If using PFA fixation, add Permeabilization Buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Add Blocking Buffer and incubate for 30-60 minutes at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in Blocking Buffer (a common starting dilution is 1:500 to 1:1000). Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (a common starting dilution is 1:1000). Aspirate the wash buffer and add the diluted secondary antibody. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate the cells with a diluted DAPI solution for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells once with PBS.
-
Mounting: Carefully invert the coverslip onto a drop of mounting medium on a microscope slide. Seal the edges with nail polish.
-
Imaging: Visualize the cells using a fluorescence microscope. The microtubule network should appear as a fine, filamentous network in control cells and will be disrupted or absent in this compound-treated cells.
Caption: Experimental workflow for immunofluorescence staining.
Signaling Pathways
The disruption of microtubule dynamics by this compound triggers a cascade of signaling events that culminate in apoptotic cell death. A simplified representation of this pathway is illustrated below.
Caption: Simplified signaling pathway of this compound.
Conclusion
The protocols and information provided herein serve as a comprehensive guide for researchers investigating the effects of this compound on the microtubule cytoskeleton. Immunofluorescence staining is a powerful technique to visualize the mechanism of action of this potent anti-cancer agent. While specific quantitative data for this compound is emerging, the representative data from similar compounds provides a solid framework for interpreting experimental results. The provided protocols and diagrams offer a robust starting point for detailed cellular characterization of this compound and other microtubule-targeting drugs.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Entasobulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entasobulin is a novel small molecule inhibitor targeting tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, this compound induces cell cycle arrest, primarily at the G2/M phase, leading to apoptosis in cancer cells. This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining. Additionally, it presents quantitative data on the effects of a closely related Haspin inhibitor, CHR-6494, which also induces G2/M arrest, and elucidates the underlying signaling pathway.
Principle of Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G1 phase of the cell cycle (with 2N DNA content) will have a certain level of fluorescence, while cells in the G2 or M phase (with 4N DNA content) will have twice the fluorescence intensity. Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence intensity. By analyzing the distribution of fluorescence intensities in a cell population, the percentage of cells in each phase of the cell cycle can be determined.
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The following tables summarize the quantitative effects of the Haspin inhibitor CHR-6494, a compound with a similar mechanism of inducing G2/M arrest, on various cancer cell lines. This data provides a reference for the expected outcomes of this compound treatment.
Table 1: Effect of CHR-6494 on Cell Cycle Distribution in Breast Cancer Cell Lines
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| MDA-MB-231 | Control (DMSO) | - | - | 17.7 ± 0.6 |
| 500 nM CHR-6494 | - | - | 25.4 ± 0.5 | |
| 1000 nM CHR-6494 | - | - | 26.3 ± 1.5 | |
| SKBR3 | Control (DMSO) | - | - | - |
| 500 nM CHR-6494 | - | - | - | |
| 1000 nM CHR-6494 | - | - | Increased | |
| MCF7 | Control (DMSO) | - | - | - |
| 500 nM CHR-6494 | - | - | Increased | |
| 1000 nM CHR-6494 | - | - | Increased |
Data adapted from a study on the antiproliferative effects of CHR-6494 in breast cancer cell lines.[1]
Table 2: IC50 Values of CHR-6494 in Breast Cancer Cell Lines
| Cell Line | IC50 (nM) |
| MDA-MB-231 | 757.1 |
| MCF7 | 900.4 |
| SKBR3 | 1530 |
| MCF10A (non-cancerous) | 547 |
Data represents the half-maximal inhibitory concentration after a 72-hour treatment.[1]
Experimental Protocols
Materials
-
Cancer cell line of interest
-
This compound (or other compound of interest)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
Flow cytometry tubes
Protocol for Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cells in a 6-well plate at a density that will allow them to reach 60-70% confluency at the time of harvesting.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
Protocol for Cell Staining and Flow Cytometry Analysis
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red).
-
-
Data Analysis:
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and determine the percentage of cells in the G1, S, and G2/M phases.
-
Visualizations
Caption: Workflow for analyzing cell cycle arrest.
Caption: this compound's mechanism of G2/M arrest.
References
Application Notes and Protocols for Western Blot Analysis of Tubulin Polymerization Following Entasobulin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entasobulin is a potent β-tubulin polymerization inhibitor that has demonstrated significant anti-proliferative activity in various cancer cell lines.[1] Its mechanism of action involves the disruption of microtubule dynamics, which are crucial for essential cellular processes such as mitosis, cell migration, and intracellular transport.[2][3] This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4][5][6]
Western blotting is a widely used and effective method to quantify the effects of compounds like this compound on tubulin polymerization within cells.[7][8][9][10][11] This technique allows for the separation and quantification of the soluble (monomeric) and polymerized (microtubule) fractions of tubulin. Following treatment with a tubulin polymerization inhibitor like this compound, an increase in the soluble tubulin fraction and a corresponding decrease in the polymerized tubulin fraction is expected.[8]
These application notes provide a detailed protocol for utilizing Western blot analysis to assess the impact of this compound on tubulin polymerization and outline the key signaling pathways involved in its mechanism of action.
Data Presentation
The following table provides a representative example of quantitative data obtained from a Western blot analysis of tubulin polymerization after treating a cancer cell line (e.g., HeLa) with varying concentrations of this compound for 24 hours. The data is presented as the percentage of polymerized tubulin relative to the total tubulin (soluble + polymerized), normalized to a loading control.
Table 1: Effect of this compound on Tubulin Polymerization in HeLa Cells
| Treatment Group | Concentration (nM) | Percent Polymerized Tubulin (%) (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 65 ± 4.2 |
| This compound | 10 | 48 ± 3.5 |
| This compound | 50 | 25 ± 2.8 |
| This compound | 100 | 12 ± 1.9 |
| Nocodazole (Positive Control) | 100 | 15 ± 2.1 |
Note: This table presents hypothetical data based on the expected activity of a tubulin polymerization inhibitor. Actual results may vary depending on the cell line, experimental conditions, and this compound concentration.
Experimental Protocols
Protocol 1: Western Blot Analysis of Soluble and Polymerized Tubulin Fractions
This protocol details the procedure for separating and quantifying soluble and polymerized tubulin from cell lysates.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
This compound
-
Microtubule-Stabilizing Buffer (MSB): 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors.
-
Lysis Buffer: RIPA buffer or a similar buffer containing detergents.
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: Anti-α-tubulin or anti-β-tubulin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis and Fractionation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Microtubule-Stabilizing Buffer (MSB) and incubating on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to separate the soluble and polymerized fractions.
-
The supernatant contains the soluble (monomeric) tubulin fraction.
-
The pellet contains the polymerized (microtubule) tubulin fraction.
-
-
Sample Preparation:
-
Carefully collect the supernatant (soluble fraction).
-
Wash the pellet once with MSB without Triton X-100 and then resuspend it in an equal volume of ice-cold Lysis Buffer. Sonicate briefly to ensure complete solubilization of the pellet.
-
Determine the protein concentration of both the soluble and polymerized fractions using a BCA protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from the soluble and polymerized fractions onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-β-tubulin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Densitometric Analysis:
-
Quantify the band intensities of tubulin in the soluble and polymerized fractions using image analysis software (e.g., ImageJ).
-
Calculate the percentage of polymerized tubulin using the following formula: % Polymerized Tubulin = (Intensity of Polymerized Fraction) / (Intensity of Soluble Fraction + Intensity of Polymerized Fraction) * 100
-
Visualization of Pathways and Workflows
Signaling Pathways Affected by this compound
Inhibition of tubulin polymerization by this compound triggers a cascade of signaling events that ultimately lead to cell cycle arrest and apoptosis.[4][5] The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), leading to a G2/M phase arrest.[5] Prolonged mitotic arrest can then induce apoptosis through both intrinsic and extrinsic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Entasobulin solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with Entasobulin in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is a hydrophobic compound with limited aqueous solubility. Its solubility is significantly higher in organic solvents. Quantitative data from available sources is summarized below.
Q2: Why does my this compound precipitate when I dilute it in my aqueous buffer or cell culture medium?
A2: Precipitation upon dilution of a concentrated this compound stock solution (typically in DMSO) into an aqueous medium is expected due to the compound's low aqueous solubility. This is a common issue for hydrophobic molecules. The aqueous environment cannot maintain the high concentration of this compound that is possible in an organic solvent like DMSO.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound due to its high solubilizing capacity for this compound.[1]
Q4: What is the maximum concentration of DMSO that is safe for most cell lines in culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended. It is always best practice to include a vehicle control (medium with the same final DMSO concentration as the test samples) in your experiments.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[2][3] To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide for this compound Aqueous Solubility Issues
This guide provides a systematic approach to overcoming common solubility problems with this compound in your experiments.
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Root Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Troubleshooting Steps:
-
Optimize Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay to a level that is soluble in the aqueous medium.
-
Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the aqueous buffer or medium. This can sometimes help to keep the compound in solution.
-
Vortexing/Mixing: When diluting the DMSO stock, add it dropwise to the aqueous solution while vigorously vortexing or mixing to promote rapid dispersion.
-
Co-solvent System: For non-cell-based assays, consider using a co-solvent system. For example, a mixture of ethanol and water may improve solubility.[4] However, the compatibility of any co-solvent with your experimental system must be validated.
-
Issue 2: Inconsistent results in cell-based assays.
-
Root Cause: Inconsistent results can arise from the precipitation of this compound in the cell culture medium, leading to variable effective concentrations of the compound.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before adding them to the cells. Do not store diluted aqueous solutions of this compound.
-
Visual Inspection: Before adding the diluted this compound to your cells, visually inspect the solution for any signs of precipitation (cloudiness, particles). If precipitation is observed, the concentration is too high.
-
DMSO Vehicle Control: Ensure that you have a vehicle control group in your experiment that is treated with the same final concentration of DMSO as your this compound-treated groups. This will help to distinguish between compound-specific effects and solvent effects.
-
Assay Incubation Time: For longer incubation times, the stability of this compound in the aqueous medium may become a factor. Consider refreshing the treatment medium at regular intervals if you suspect compound degradation.
-
Data Presentation
Table 1: this compound Chemical and Solubility Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₁₈ClN₃O₂ | [3][4] |
| Molecular Weight | 439.89 g/mol | [3][4] |
| Predicted XlogP | 5.2 | [5] |
| Solubility in DMSO | ≥ 155 mg/mL (≥ 352.36 mM) | [1] |
| Solubility in Corn Oil (from a 25.8 mg/mL DMSO stock) | ≥ 2.58 mg/mL (≥ 5.87 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Remember to account for the final DMSO concentration.
-
Perform serial dilutions of the stock solution in cell culture medium to reach the final desired concentration. It is recommended to prepare intermediate dilutions to ensure accurate final concentrations.
-
When preparing the final dilution, add the this compound concentrate dropwise to the cell culture medium while gently vortexing to ensure rapid and even dispersion.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your cell-based assay.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: Simplified signaling pathway of this compound's action.
References
Optimizing Entasobulin Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Entasobulin in cell viability assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a deeper look into the compound's mechanism of action to ensure accurate and reproducible results in your cancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, small molecule inhibitor of β-tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, it disrupts the dynamic assembly and disassembly of microtubules, which are essential components of the cytoskeleton. This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[2][3] Its efficacy has been demonstrated in various cancer cell lines, including those exhibiting multidrug resistance.[1]
Q2: Which cell viability assay is most suitable for use with this compound?
Several colorimetric and fluorometric assays are suitable for assessing cell viability following this compound treatment. The most common and well-established is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. Other suitable assays include XTT, MTS, and WST-1, which have the advantage of producing a water-soluble formazan product.[4] For real-time monitoring of cell viability, ATP-based luminescence assays can also be employed.[5] The choice of assay may depend on the specific cell line, experimental goals, and available equipment.
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound will vary depending on the cancer cell line being tested. As a starting point, a broad concentration range should be tested to determine the half-maximal inhibitory concentration (IC50). Based on data from similar tubulin inhibitors, a starting range of 0.1 nM to 10 µM is recommended for initial screening experiments. Subsequent experiments can then focus on a narrower range of concentrations around the initially determined IC50 value.
Q4: How long should I incubate the cells with this compound before performing the viability assay?
The incubation time required to observe a significant effect on cell viability will depend on the cell line's doubling time and its sensitivity to this compound. A common incubation period for anti-proliferative agents is 48 to 72 hours. This duration allows for the cells to progress through at least one cell cycle, enabling the anti-mitotic effect of this compound to manifest.
Q5: How does this compound induce cell death?
This compound's primary mechanism of inducing cell death is through the disruption of microtubule dynamics, leading to mitotic arrest. This prolonged arrest in mitosis triggers the intrinsic pathway of apoptosis. Key events include the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), ultimately leading to the dismantling of the cell.[6][7][8][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. Ensure thorough but gentle mixing of all reagents before and after addition to the wells. |
| Low signal or no dose-dependent response | This compound concentration is too low, incubation time is too short, or the cell line is resistant. | Test a wider and higher concentration range of this compound. Increase the incubation time (e.g., up to 96 hours). Verify the sensitivity of your cell line to other known tubulin inhibitors. |
| "Bell-shaped" dose-response curve (viability increases at very high concentrations) | Compound precipitation at high concentrations, or off-target effects. | Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, prepare fresh dilutions and consider using a different solvent or lower final DMSO concentration. If no precipitation is visible, this may indicate complex biological effects; consider using an alternative assay to confirm the results. |
| High background in control wells (no cells) | Contamination of media or reagents, or interference of the compound with the assay reagents. | Use fresh, sterile media and reagents. To check for compound interference, run a control plate with this compound in cell-free media to see if it directly reacts with the viability assay reagent. |
| Unexpectedly high cell viability at effective concentrations | Cell clumping, leading to incomplete cell lysis or reagent penetration. | Ensure a single-cell suspension during seeding. If clumping is observed during the experiment, gently triturate the cells before adding the viability reagent. |
| Sudden drop in viability even at low concentrations | High sensitivity of the cell line to tubulin disruption. | Use a more diluted concentration series with smaller increments to accurately determine the IC50. |
Quantitative Data
The following table provides hypothetical IC50 values for this compound against various cancer cell lines after a 72-hour incubation period. These values are for illustrative purposes and should be experimentally determined for your specific cell line and conditions.
| Cell Line | Cancer Type | Hypothetical IC50 (nM) |
| HeLa | Cervical Cancer | 15 |
| HepG2 | Liver Cancer | 25 |
| MDA-MB-231 | Breast Cancer | 10 |
| A549 | Lung Cancer | 30 |
| HCT116 | Colon Cancer | 20 |
Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol provides a detailed methodology for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is 10 µM down to 0.1 nM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: this compound's mechanism of inducing apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 5. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 6. Apoptosis - Pathology - Medbullets Step 1 [step1.medbullets.com]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Entasobulin Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot and prevent the precipitation of Entasobulin in cell culture media. The following information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in cell culture media a concern?
This compound is an indolizine-glyoxylamide based small molecule that acts as a β-tubulin polymerization inhibitor and is investigated for its potential anticancer activity.[1] Like many small molecule drugs, maintaining its solubility in aqueous cell culture media is crucial for accurate and reproducible experimental results. Precipitation can lead to a decrease in the effective concentration of the compound, leading to inaccurate data and potentially causing cytotoxicity due to the physical presence of the precipitate.
Q2: What are the common causes of this compound precipitation in cell culture media?
The precipitation of this compound in cell culture media can be attributed to several factors, many of which are common for poorly soluble drugs. These include:
-
Physicochemical Properties of this compound: The inherent molecular structure of this compound may lead to low aqueous solubility.
-
High Concentration: Exceeding the solubility limit of this compound in the cell culture media will cause it to precipitate.
-
pH of the Media: The solubility of many compounds is pH-dependent. Standard cell culture media has a physiological pH (around 7.4), which may not be optimal for this compound's solubility.[2][3]
-
Temperature Shifts: Moving the compound between different temperatures, such as from a -20°C stock to a 37°C incubator, can cause it to come out of solution.[4] Repeated freeze-thaw cycles of stock solutions should also be avoided.[4]
-
Solvent Effects: The final concentration of the solvent used to dissolve this compound (e.g., DMSO) in the cell culture media can impact its solubility. A high percentage of an organic solvent may be necessary to keep the drug in solution, but this can be toxic to cells.
-
Interactions with Media Components: Cell culture media is a complex mixture of salts, amino acids, vitamins, and proteins (if supplemented with serum). This compound may interact with these components, leading to the formation of insoluble complexes.[5]
-
Evaporation: Loss of water from the culture plates can increase the concentration of all components, including this compound, potentially causing precipitation.[4]
Troubleshooting Guide
Issue: I observed a precipitate in my cell culture media after adding this compound.
This guide provides a step-by-step approach to identify the cause of precipitation and find a solution.
Step 1: Review Your Stock Solution Preparation and Handling
Proper preparation and handling of the this compound stock solution are critical.
-
Recommended Solvent: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a stock solution of this compound.[1]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO). This allows for a smaller volume to be added to the cell culture media, minimizing the final DMSO concentration.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Step 2: Optimize the Dilution Procedure
The way you dilute the stock solution into your media is crucial.
-
Pre-warm the Media: Ensure your cell culture media is at 37°C before adding the this compound stock solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, make an intermediate dilution in a smaller volume of media before adding it to the final culture volume.
-
Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and uniform dispersion.[6] Do not add the media directly to the concentrated stock.[6]
Step 3: Evaluate the Final Concentration of this compound and Solvent
-
This compound Concentration: Determine the lowest effective concentration of this compound for your experiments to minimize the risk of precipitation.
-
Final Solvent Concentration: Keep the final concentration of DMSO in the cell culture media as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also contribute to precipitation.
Step 4: Consider Modifying the Cell Culture Media
If precipitation persists, you may need to adjust the composition of your media.
-
Serum Concentration: The presence of serum proteins can sometimes help to stabilize small molecules. If you are using serum-free media, consider whether adding a low concentration of serum is compatible with your experimental design. Conversely, in some cases, interactions with serum proteins can cause precipitation.
-
Co-solvents and Additives: While not standard practice for cell culture, in specific assay development scenarios, the inclusion of solubilizing agents might be explored, though their effects on cell viability and the experiment's outcome must be carefully validated.
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. quora.com [quora.com]
- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Entasobulin Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Entasobulin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor with a dual mechanism of action. It primarily functions as a potent inhibitor of β-tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][2] Additionally, this compound has been identified as an inhibitor of Topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription.[2]
Q2: What are the known and potential off-target effects of this compound?
The most significant known off-target activity of this compound is its inhibition of Topoisomerase II.[2] This dual activity can complicate data interpretation, as cellular effects may result from either or both inhibitory actions. For instance, while microtubule disruption is the primary mechanism, at higher concentrations, effects related to Topoisomerase II inhibition, such as DNA strand breaks, may become more prominent.[3]
Potential off-target effects, common to tubulin inhibitors, could involve interactions with other GTP-binding proteins or proteins that have binding sites with structural similarities to the colchicine-binding site on tubulin. For Topoisomerase II inhibitors, potential off-targets could include other ATP-dependent enzymes.
Q3: How can I differentiate between on-target (tubulin) and off-target (Topoisomerase II) effects in my experiments?
Distinguishing between the two inhibitory activities of this compound is crucial for accurate data interpretation. A concentration-dependent experimental design is a key strategy. Studies with other dual-targeting agents have shown that the effects on tubulin can be observed at lower concentrations, while the inhibition of topoisomerase II may require higher concentrations.[3]
-
Concentration Gradient Studies: Perform dose-response experiments and correlate the observed cellular phenotypes (e.g., changes in microtubule morphology, G2/M arrest, DNA damage markers) with the concentration of this compound.
-
Use of Selective Inhibitors: As controls, use well-characterized, selective inhibitors of tubulin polymerization (e.g., Colchicine for the colchicine-binding site) and Topoisomerase II (e.g., Etoposide) in parallel experiments. This will help to delineate the specific contributions of each inhibitory activity to the observed phenotype.
-
Biochemical Assays: Directly measure the inhibitory activity of this compound against purified tubulin and Topoisomerase II to determine the IC50 values for each target.
Q4: I am observing unexpected cytotoxicity at low concentrations of this compound. What could be the cause?
Unexpected cytotoxicity at low concentrations could be due to several factors:
-
High sensitivity of the cell line: Some cancer cell lines may be exceptionally sensitive to microtubule disruption.
-
Off-target effects on other critical proteins: Although less common, off-target binding to other essential cellular proteins cannot be entirely ruled out.
-
Experimental variability: Issues with compound concentration accuracy, cell seeding density, or assay reagents can contribute to unexpected results. It is advisable to perform thorough quality control of all experimental parameters.
Q5: My cell cycle analysis results are ambiguous. How can I improve the interpretation?
Interpreting cell cycle data for dual-activity compounds like this compound requires careful consideration.
-
Time-course experiments: Analyze the cell cycle distribution at multiple time points after treatment. This can help to distinguish between an early mitotic block (due to tubulin inhibition) and a later response to DNA damage (due to Topoisomerase II inhibition).
-
Combined staining: Use co-staining with markers for specific cell cycle phases or cellular events. For example, co-staining for DNA content (with Propidium Iodide or DAPI) and a marker for mitosis (e.g., anti-phospho-histone H3) can provide a clearer picture of mitotic arrest.
-
Apoptosis markers: Concurrently measure markers of apoptosis (e.g., Annexin V/PI staining, caspase activity assays) to understand if the cell cycle arrest is leading to cell death.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments. Over-confluent or sparse cultures can exhibit different sensitivities to the drug. |
| Compound Solubility | Verify the solubility of this compound in your culture medium. Precipitation of the compound will lead to inaccurate effective concentrations. Prepare fresh stock solutions and inspect for precipitates before use. |
| Incubation Time | Optimize the incubation time for your specific cell line. The cytotoxic effects of this compound may be time-dependent. |
| Assay Interference | Some viability assay reagents (e.g., MTT, WST) can be affected by the chemical properties of the test compound. Consider using an orthogonal assay (e.g., CellTiter-Glo) to confirm your results. |
| Vehicle Control (DMSO) | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. |
Problem 2: Difficulty in confirming target engagement in cells.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Concentration | The intracellular concentration of this compound may not be sufficient to induce a measurable effect. Perform a dose-response experiment to determine the optimal concentration for target engagement assays. |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect target engagement. Consider using a more direct and sensitive method like the Cellular Thermal Shift Assay (CETSA). |
| Transient Binding | The binding of this compound to its targets might be transient. Optimize the timing of your assay to capture the binding event. |
| Cellular Efflux | Some cell lines express efflux pumps that can reduce the intracellular concentration of small molecules. You can test for this by co-incubating with a known efflux pump inhibitor. |
Data Presentation
Table 1: Comparative IC50 Values of Dual-Targeting Inhibitors
| Compound | Tubulin Polymerization IC50 (µM) | Topoisomerase II Inhibition (µM) | Reference Cell Line |
| Azatoxin | ~1 | >10 | KM20L2 |
| YCH337 | Potent Inhibition | Less Potent Inhibition | HeLa |
Note: Specific IC50 values for this compound's dual activity are not publicly available. The data presented here for other dual-targeting inhibitors illustrates the principle of differential potency, which is a key consideration for experimental design with this compound.
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing polymerization buffer and GTP.
-
Add this compound at various concentrations (and controls) to the reaction mixture.
-
Equilibrate the mixture at 37°C.
-
Initiate polymerization by adding cold tubulin solution.
-
Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Plot the rate of polymerization against the concentration of this compound to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the binding of a drug to its target in a cellular environment.
Materials:
-
Cultured cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against β-tubulin and Topoisomerase II
Procedure:
-
Treat cultured cells with this compound or vehicle control for a defined period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer.
-
Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble β-tubulin and Topoisomerase II in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Cultured cells
-
This compound
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for different time points.
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for characterizing this compound's activity.
Caption: Dual mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual targeting of microtubule and topoisomerase II by α-carboline derivative YCH337 for tumor proliferation and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibition of topoisomerase II and tubulin polymerization by azatoxin, a novel cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Entasobulin Resistance in Cancer Cell Lines
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and characterizing resistance to entasobulin, a β-tubulin polymerization inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a microtubule-targeting agent that acts as a β-tubulin polymerization inhibitor. By binding to β-tubulin, it disrupts the dynamic instability of microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to a block in the G2/M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to microtubule-targeting agents typically falls into two main categories:
-
Target-related resistance: This involves alterations to the drug's target, tubulin.
-
Tubulin Isotype Expression: Changes in the expression levels of different β-tubulin isotypes (e.g., overexpression of βIII-tubulin) can reduce the drug's binding affinity or alter microtubule dynamics.[1][2]
-
Tubulin Mutations: Point mutations in the tubulin gene can change the structure of the drug-binding site, preventing this compound from effectively interacting with its target.[1][3]
-
-
Non-target-related resistance: This includes cellular changes that prevent the drug from reaching its target or that bypass its effects.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[4]
-
Alterations in Apoptotic Pathways: Defects in the cellular machinery that controls programmed cell death can make cells less susceptible to the cytotoxic effects of this compound, even when microtubule disruption occurs.
-
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
The most common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cytotoxicity assay.
Q4: What is a typical fold-change in IC50 that is considered "resistant"?
While there is no universal cutoff, a 3- to 10-fold increase in IC50 is generally considered indicative of drug resistance.[5] However, in some cases, much higher levels of resistance can be observed.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, WST-1)
Problem: High variability between replicate wells or experiments when determining the IC50 of this compound.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between plating each replicate. Avoid letting cells settle in the pipette or reservoir. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. Avoid using the outer wells of the 96-well plate or fill them with sterile PBS or media. |
| Inconsistent Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Variable Incubation Times | Ensure that the incubation time with the drug and with the assay reagent (e.g., MTT, WST-1) is consistent across all plates and experiments. |
| Contamination | Check for signs of bacterial or fungal contamination, which can affect cell viability and assay readings. |
| High Background Absorbance | Include a "medium only" control to subtract background absorbance. Phenol red in the culture medium can sometimes interfere with absorbance readings; consider using phenol red-free medium for the assay.[6] |
Guide 2: Investigating the Mechanism of this compound Resistance
Scenario: You have confirmed this compound resistance via IC50 determination. The next step is to investigate the underlying mechanism.
Experimental Workflow:
References
- 1. Strategies to overcome resistance to enfortumab vedotin and pembrolizumab for patients with urothelial carcinoma: harnessing present knowledge for future advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of T-DM1-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Entasobulin Solubility in Hygroscopic DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling hygroscopic dimethyl sulfoxide (DMSO) for dissolving Entasobulin. Adherence to these protocols is critical for ensuring experimental reproducibility and the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in DMSO a concern?
A1: this compound is an indolizine-glyoxylamide based small molecule that acts as a β-tubulin polymerization inhibitor, showing potential as an anticancer agent.[1][2] Like many hydrophobic compounds, it is readily soluble in DMSO. The primary concern is the hygroscopic nature of DMSO, meaning it readily absorbs moisture from the atmosphere.[3][4][5][6] This water absorption can significantly decrease the solubility of this compound, leading to precipitation and inaccurate concentrations in your experiments.[7][8]
Q2: How does water content in DMSO affect this compound's solubility?
A2: Even small amounts of absorbed water can drastically reduce the solubility of hydrophobic compounds in DMSO.[8] Water alters the solvent properties of DMSO, making it more structured and viscous, which hinders the dissolution of lipophilic molecules like this compound.[7] This can lead to the compound precipitating out of solution, especially during freeze-thaw cycles.[7][8] For this compound, it is explicitly stated that hygroscopic DMSO has a significant impact on its solubility, and the use of newly opened DMSO is recommended.[1]
Q3: What is the maximum solubility of this compound in ideal DMSO?
A3: The reported solubility of this compound in anhydrous DMSO is 155 mg/mL (352.36 mM).[1][2] However, achieving and maintaining this concentration is highly dependent on using anhydrous DMSO and proper handling techniques.
Q4: How should I store my DMSO to prevent water absorption?
A4: To maintain the anhydrous state of DMSO, it should be stored in a tightly sealed, airtight container, preferably made of glass.[3][6] The storage area should be cool, dry, well-ventilated, and protected from light.[3][6][9] For long-term storage, consider storing under an inert gas like argon or nitrogen.[4][5]
Q5: Can I use DMSO that has frozen?
A5: Yes, DMSO freezes at around 18.5°C (65°F).[9] If your DMSO has solidified, it can be gently warmed to room temperature to return it to a liquid state without affecting its quality, provided the container remains tightly sealed to prevent moisture ingress during thawing.[5][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | 1. The DMSO has absorbed water, reducing its solvating power. 2. The concentration of this compound is too high for the current water content of the DMSO. | 1. Use a fresh, unopened vial of anhydrous DMSO. 2. If a fresh vial is unavailable, consider using molecular sieves to dry the DMSO before use. 3. Gentle warming and vortexing or sonication can aid dissolution, but preventing water absorption is key. |
| Precipitation is observed in the this compound stock solution upon storage (especially after freeze-thaw cycles). | 1. Water has been introduced into the DMSO stock solution. 2. Repeated freeze-thaw cycles can promote precipitation, a process synergistically enhanced by water uptake.[8] | 1. Prepare smaller aliquots of the stock solution to minimize the number of freeze-thaw cycles for the bulk of the compound. 2. Ensure vials are tightly sealed with high-quality caps. Consider using parafilm to further seal the vials. 3. Before use, allow aliquots to come to room temperature completely before opening to prevent condensation from forming inside the vial. |
| Inconsistent experimental results using different batches of this compound stock solution. | 1. Variable water content in the DMSO used for different stock preparations. 2. Degradation of this compound in the stock solution. | 1. Standardize the DMSO handling protocol across all experiments. Always use new, anhydrous DMSO for preparing stock solutions. 2. Store stock solutions at -80°C for long-term stability (up to 2 years) and at -20°C for shorter periods (up to 1 year).[1] |
| Precipitation occurs when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium). | 1. The final concentration of this compound exceeds its aqueous solubility. 2. The final concentration of DMSO in the aqueous solution is too low to maintain solubility. | 1. Perform serial dilutions. Avoid adding a highly concentrated DMSO stock directly into a large volume of aqueous buffer. 2. Ensure the final DMSO concentration in your assay is sufficient to keep this compound in solution, but low enough to not cause cellular toxicity (typically <0.5%).[8] |
Quantitative Data Summary
| Compound | Solvent | Maximum Solubility | Molar Mass |
| This compound | Anhydrous DMSO | 155 mg/mL[1][2] | 439.89 g/mol [1] |
| (352.36 mM)[1][2] |
Experimental Protocols
Protocol for Preparing a 100 mM this compound Stock Solution in Anhydrous DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), new and unopened vial
-
Sterile, amber glass vial with a PTFE-lined screw cap
-
Calibrated analytical balance
-
Sterile micropipette and tips
-
Vortex mixer
-
Optional: Inert gas (Argon or Nitrogen) source, Glove box
Procedure:
-
Preparation: If possible, perform all steps in a low-humidity environment or a glove box to minimize water absorption.
-
Weighing this compound:
-
Tare the sterile amber glass vial on the analytical balance.
-
Carefully weigh 44.0 mg of this compound powder directly into the vial.
-
Record the exact weight.
-
-
Adding Anhydrous DMSO:
-
Using a sterile micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Note: For highest accuracy, calculate the required volume of DMSO based on the exact weight of this compound (Volume (mL) = [Mass (mg) / 439.89 ( g/mol )] / 100 (mmol/L)).
-
-
Dissolution:
-
Tightly cap the vial immediately after adding the DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
-
Storage:
-
If available, flush the headspace of the vial with an inert gas before tightly sealing.
-
Parafilm the cap to further prevent moisture ingress.
-
Label the vial clearly with the compound name, concentration, date, and solvent.
-
Store the stock solution at -20°C or -80°C.
-
For routine use, it is highly recommended to create smaller working aliquots to avoid repeated freeze-thaw cycles of the main stock.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. CDK1 switches mitotic arrest to apoptosis by phosphorylating Bcl-2/Bax family proteins during treatment with microtubule interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Improving Entasobulin stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Entasobulin in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability and activity of this compound. For solid (powder) form, storage at 4°C is recommended. For stock solutions, long-term storage at -80°C is advised for up to two years, while short-term storage at -20°C is suitable for up to one year. It is important to minimize freeze-thaw cycles.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound due to its good solubilizing properties. For a 155 mg/mL stock solution, ultrasonic assistance may be required. It is critical to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can impact compound stability and solubility.
Q3: How stable is this compound in aqueous solutions like cell culture media?
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. Elevated temperatures can accelerate the degradation of small molecules.[1] Solutions should be prepared fresh from a frozen stock just before use.
Q5: How can I check if my this compound has degraded?
A5: A decrease in the expected biological activity in your experiments could be an indicator of degradation. For a more direct assessment, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to separate and quantify the intact this compound from its potential degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or reduced activity of this compound in my cell-based assays.
-
Question: I am observing variable or lower-than-expected efficacy of this compound in my long-term cell culture experiments. What could be the cause?
-
Answer: This issue can arise from several factors related to compound stability and handling:
-
Degradation in Culture Media: this compound may be degrading in the aqueous environment of the cell culture medium over the course of your experiment.
-
Solution: Prepare fresh dilutions of this compound in your culture medium immediately before each treatment. For experiments lasting several days, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.
-
-
Improper Stock Solution Storage: Frequent freeze-thaw cycles or prolonged storage of stock solutions at inappropriate temperatures can lead to degradation.
-
Solution: Aliquot your high-concentration DMSO stock solution into single-use vials upon preparation to avoid repeated freeze-thaw cycles. Ensure aliquots are stored at -80°C for long-term storage.
-
-
Interaction with Media Components: Some components in cell culture media can potentially interact with and reduce the stability of small molecules.
-
Solution: If you suspect media interactions, you can assess the stability of this compound in your specific culture medium over time using an HPLC method.
-
-
Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the medium.
-
Solution: Consider using low-adhesion microplates and polypropylene tubes.
-
-
Issue 2: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
-
Question: When I dilute my DMSO stock of this compound into my aqueous experimental solution, I observe a precipitate. How can I resolve this?
-
Answer: Precipitation is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution.
-
High Final Concentration: The final concentration of this compound in your aqueous solution may exceed its aqueous solubility.
-
Solution: Try lowering the final concentration of this compound. If a higher concentration is necessary, you may need to explore the use of a co-solvent or a different formulation, though this can impact your experimental system.
-
-
High Percentage of DMSO: While DMSO aids in initial solubilization, a high final concentration of DMSO in your aqueous solution can sometimes cause the compound to precipitate out. Conversely, too little DMSO may not be sufficient to maintain solubility.
-
Solution: Ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) to avoid solvent-induced toxicity. You may need to optimize the dilution scheme to balance solubility and cell health.
-
-
pH of the Aqueous Solution: The solubility of many small molecules is pH-dependent.
-
Solution: Check the pH of your buffer or medium. If feasible for your experiment, you could test if adjusting the pH within a physiologically acceptable range improves solubility.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration |
| Powder | N/A | -20°C | 3 years |
| Powder | N/A | 4°C | 2 years |
| In Solvent | DMSO | -80°C | 2 years |
| In Solvent | DMSO | -20°C | 1 year |
Data sourced from MedChemExpress product information.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound powder
-
Anhydrous, new bottle of Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly for 2-3 minutes to aid dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile cryovials.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile and to generate degradation products for the development of a stability-indicating HPLC method.[2][3]
Materials:
-
This compound stock solution (in a suitable solvent like acetonitrile or methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or incubator
-
pH meter
-
HPLC system
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of this compound stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial of this compound powder in an oven at 70°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to direct sunlight or a photostability chamber for a defined period.
-
Analyze the sample by HPLC at specified time points.
-
-
Control Sample:
-
Prepare a control sample of this compound in the same solvent and store it at -20°C.
-
-
HPLC Analysis:
-
Analyze all samples using a suitable HPLC method to observe the formation of degradation products and the decrease in the peak area of the parent this compound.
-
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products and process-related impurities.[4][5][6]
Method Development Strategy:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is suitable for many small molecules.
-
Mobile Phase Selection:
-
Use a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water for MS compatibility) and an organic solvent (e.g., acetonitrile or methanol).
-
Start with a gradient elution to separate compounds with a wide range of polarities. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
-
Detection Wavelength: Determine the UV absorbance maximum of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. Use this wavelength for detection.
-
Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient slope, mobile phase composition, and flow rate to achieve baseline separation between the this compound peak and all degradation product peaks.
-
Ensure the this compound peak is pure by checking for co-eluting peaks using a PDA detector (peak purity analysis).
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Recommended workflow for handling this compound in experiments.
Caption: Troubleshooting inconsistent results with this compound.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. scispace.com [scispace.com]
Entasobulin degradation and proper storage conditions
Welcome to the technical support center for Entasobulin. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an indolizine-glyoxylamide based small molecule that functions as a potent β-tubulin polymerization inhibitor.[1] By binding to β-tubulin, it disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure. This disruption ultimately leads to cell cycle arrest and apoptosis, making it a compound of interest for potential anticancer activity.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its stability and efficacy. The recommended storage conditions are summarized in the table below.
| Storage Condition | Duration |
| Stock Solution at -80°C | Up to 2 years[1] |
| Stock Solution at -20°C | Up to 1 year[1] |
| Working Solution (in vivo) | Prepare fresh for same-day use[1] |
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: For in vitro cell-based assays, this compound is typically dissolved in a solvent like DMSO to create a stock solution. This stock solution can then be further diluted in cell culture media to the desired final concentration. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] A common method involves diluting a DMSO stock solution into a vehicle suitable for animal administration, such as corn oil.[1] It is important to ensure the final concentration of DMSO is low, especially for sensitive in vivo models.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, compounds of this class can be susceptible to degradation under certain conditions. General degradation pathways for small molecules include hydrolysis, oxidation, and photolysis. Forced degradation studies under stress conditions such as acidic, basic, oxidative, and photolytic environments are necessary to identify potential degradation products and establish the intrinsic stability of the molecule.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
-
Problem: I am observing precipitation of this compound when I dilute my stock solution into my aqueous buffer or cell culture medium.
-
Possible Causes & Solutions:
-
Low Solubility: this compound may have limited solubility in aqueous solutions.
-
Solution: Try using a lower final concentration of this compound. You can also explore the use of co-solvents or solubilizing agents, but be sure to test their compatibility with your experimental system.
-
-
Solvent Shock: Rapidly adding the DMSO stock solution to the aqueous buffer can cause the compound to precipitate out of solution.
-
Solution: Try adding the stock solution dropwise while vortexing or stirring the aqueous solution to ensure rapid mixing.
-
-
Buffer Incompatibility: The pH or composition of your buffer may not be optimal for this compound solubility.
-
Solution: If possible, test the solubility of this compound in a small range of different buffers and pH values to find the optimal conditions.
-
-
Issue 2: Inconsistent or No Activity in Cell-Based Assays
-
Problem: I am not observing the expected anti-proliferative or cytotoxic effects of this compound in my cancer cell line experiments.
-
Possible Causes & Solutions:
-
Compound Degradation: this compound may have degraded due to improper storage or handling.
-
Solution: Ensure that the compound has been stored correctly according to the manufacturer's recommendations. Prepare fresh dilutions from a new stock vial if degradation is suspected.
-
-
Incorrect Concentration: There may be an error in the calculation or dilution of the compound.
-
Solution: Double-check all calculations and ensure accurate pipetting. It is advisable to perform a dose-response experiment to determine the effective concentration range for your specific cell line.
-
-
Cell Line Resistance: The cell line you are using may be resistant to microtubule-targeting agents.
-
Solution: Consider using a positive control compound with a similar mechanism of action to validate your assay. You could also try a different cell line known to be sensitive to tubulin inhibitors.
-
-
Assay Duration: The incubation time may not be sufficient to observe an effect.
-
Solution: Try extending the duration of the experiment to allow more time for the compound to exert its effects.
-
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a controlled light source (e.g., UV lamp) for a defined period.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples.
-
Analytical Method: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.
-
Data Analysis: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of the stressed samples to that of an unstressed control sample.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from a forced degradation study on this compound. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | 15% | DP1, DP2 |
| 0.1 M NaOH | 8 | 60 | 45% | DP3, DP4 |
| 3% H₂O₂ | 48 | 25 | 25% | DP5 |
| Dry Heat | 72 | 80 | 5% | - |
| UV Light | 12 | 25 | 30% | DP6 |
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
References
Validation & Comparative
Validating the Anti-Mitotic Efficacy of Entasobulin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-mitotic agent Entasobulin (formerly AEZS-112) with other established microtubule-targeting drugs. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: Comparative Anti-mitotic Activity
This compound is a small molecule inhibitor of β-tubulin polymerization, demonstrating potent anti-proliferative activity across a range of cancer cell lines.[1] The following table summarizes the half-maximal effective concentration (EC50) of this compound in various human cancer cell lines, alongside a comparison with the well-established anti-mitotic agents Paclitaxel and Vincristine. This data highlights the differential sensitivity of various tumor types to these microtubule-targeting agents.
| Drug | Cell Line | Cancer Type | EC50/IC50 (µM) |
| This compound (AEZS-112) | Ishikawa | Endometrial | 0.0312[1] |
| HEC 1A | Endometrial | 0.125[1] | |
| PA 1 | Ovarian | 0.0312[1] | |
| OvW 1 | Ovarian | 0.125[1] | |
| OAW 42 | Ovarian | 0.5[1] | |
| SKOV 3 | Ovarian | 5[1] | |
| Paclitaxel | Ovarian Carcinoma Cell Lines (Range) | Ovarian | 0.0004 - 0.0034 |
| Non-Small Cell Lung Cancer (NSCLC) (Median, 120h exposure) | Lung | 0.027 | |
| Small Cell Lung Cancer (SCLC) (Median, 120h exposure) | Lung | 5.0 | |
| Vincristine | A549 | Lung Cancer | 0.04 |
| MCF-7 | Breast Cancer | 0.005 | |
| 1A9 | Ovarian Cancer | 0.004 | |
| SY5Y | Neuroblastoma | 0.0016 |
Experimental Protocols
The validation of anti-mitotic activity relies on a series of well-established in vitro assays. Below are detailed methodologies for key experiments relevant to the study of this compound and other microtubule-targeting agents.
Cell Viability and Cytotoxicity Assay (Crystal Violet Staining)
This assay is used to determine the cytotoxic effects of a compound on adherent cells.
-
Cell Seeding: Plate human cancer cell lines (e.g., Ishikawa, HEC 1A, SKOV 3, OAW 42, OvW 1, PA 1) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (or other anti-mitotic agents) for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
Staining:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Thoroughly wash the plates with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Solubilize the stain by adding a solubilization buffer (e.g., methanol or a solution of sodium dodecyl sulfate).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is employed to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M), revealing cell cycle arrest induced by anti-mitotic agents.
-
Cell Treatment: Culture cells with the test compound (e.g., this compound) for a designated time period.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A eliminates RNA to ensure only DNA is stained.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is proportional to the fluorescence intensity of PI.
-
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Apoptosis Assay (Annexin V/Propidium Iodide Double Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound of interest for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells promptly by flow cytometry.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer membrane).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (loss of membrane integrity).
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the mechanism of action of tubulin inhibitors and a typical experimental workflow for their validation.
Caption: Mechanism of microtubule-targeting anti-mitotic agents.
Caption: Workflow for in vitro validation of anti-mitotic compounds.
Caption: Classification of anti-mitotic agents based on their mechanism.
References
Navigating the Synergistic Landscape: A Comparative Guide to Entasobulin and Other Tubulin Polymerization Inhibitors in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Entasobulin, a promising β-tubulin polymerization inhibitor, represents a key area of interest in the development of novel anticancer therapeutics. While public data on this compound in combination therapies remains limited, this guide provides a comparative analysis of tubulin polymerization inhibitors with similar mechanisms of action in combination with other anticancer agents. By examining the preclinical and clinical data of these analogous compounds, we can extrapolate potential synergistic interactions and guide future research directions for this compound.
Mechanism of Action: Disrupting the Cellular Scaffolding
This compound and similar tubulin polymerization inhibitors act by binding to β-tubulin, a critical component of microtubules.[1][2] This binding disrupts the dynamic process of microtubule assembly and disassembly, which is essential for various cellular functions, most notably mitotic spindle formation during cell division.[1][3][4] The inhibition of microtubule polymerization leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][5]
Some tubulin inhibitors, particularly those binding to the colchicine site, may also exhibit vascular-disrupting properties, further contributing to their antitumor effects by cutting off the tumor's blood supply.[3]
Preclinical Synergy: A Look at Combination Strategies
Preclinical studies have consistently demonstrated the potential for synergistic or additive effects when combining tubulin polymerization inhibitors with other classes of anticancer agents. This approach can enhance therapeutic efficacy and potentially overcome drug resistance.
Combination with Taxanes
While both are microtubule-targeting agents, tubulin polymerization inhibitors and taxanes have opposing mechanisms. Taxanes stabilize microtubules, while inhibitors prevent their formation. Despite this, some studies suggest that sequential or combination treatment can be effective. The rationale is that the disruption of microtubule dynamics by either mechanism can lead to mitotic catastrophe and cell death. However, the potential for antagonistic effects requires careful consideration of dosing and scheduling.
Combination with Anthracyclines and Platinum-Based Agents
Combining tubulin polymerization inhibitors with DNA-damaging agents like anthracyclines (e.g., doxorubicin) and platinum-based compounds (e.g., cisplatin, carboplatin) has shown promise in preclinical models. The disruption of the microtubule network can sensitize cancer cells to the cytotoxic effects of these agents. For instance, a synthetic dolastatin analogue, a potent tubulin polymerization inhibitor, exhibited synergistic antitumor effects when combined with cisplatin in non-small cell lung cancer (NSCLC) models.[6]
Combination with Targeted Therapies
The integration of tubulin polymerization inhibitors with targeted therapies represents a promising frontier. For example, combining these inhibitors with agents that target specific signaling pathways, such as the PI3K/Akt pathway, can lead to enhanced antitumor activity.[5][7] Some novel tubulin inhibitors have been shown to modulate the PI3K/Akt signaling pathway directly, suggesting a dual-targeting mechanism.[5]
Quantitative Analysis of Preclinical Combination Studies
The following table summarizes representative preclinical data for tubulin polymerization inhibitors (as proxies for this compound) in combination with other anticancer agents. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Tubulin Polymerization Inhibitor (Proxy) | Combination Agent | Cancer Type | Key Findings (In Vitro/In Vivo) | Combination Index (CI) | Reference |
| Synthetic Dolastatin Analogue | Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Synergistic tumor growth inhibition in xenograft models. | Not explicitly stated, but described as synergistic. | [6] |
| Synthetic Dolastatin Analogue | Irinotecan | Non-Small Cell Lung Cancer (NSCLC) | Synergistic/additive antitumor effects in xenograft models. | Not explicitly stated, but described as synergistic/additive. | [6] |
| Synthetic Dolastatin Analogue | Capecitabine | Colorectal Cancer (CRC) | Additive antitumor effects in xenograft models. | Not explicitly stated, but described as additive. | [6] |
| VERU-111 | Not Specified | Taxane-Resistant Cancers | Antitumor activity in preclinical models. | Not applicable (single agent in this context). | [1] |
| Plinabulin | Docetaxel | Non-Small Cell Lung Cancer (NSCLC) | Being evaluated in combination. | Not applicable (clinical trial context). | [4] |
Clinical Landscape: Combination Trials of Tubulin Inhibitors
Several tubulin polymerization inhibitors have advanced to clinical trials, often in combination with standard-of-care chemotherapies. These trials provide valuable insights into the safety and efficacy of these combination regimens in a clinical setting.
| Tubulin Polymerization Inhibitor | Combination Agent(s) | Phase | Indication | Key Outcomes | Reference |
| Plinabulin | Pegfilgrastim | Phase 3 | Chemotherapy-induced neutropenia | Met primary endpoint, showing significant improvement in preventing grade 4 neutropenia. | [1] |
| Rilotumab (biological agent) | Erlotinib | Phase 1/2 | Non-Small Cell Lung Cancer (NSCLC) | Combination under investigation. | [3] |
| BNC105P | Everolimus | Phase 1/2 | Metastatic Renal Cell Carcinoma (mRCC) | Combination explored for efficacy and safety. | [8] |
Experimental Protocols: A Framework for Synergy Assessment
The following are generalized protocols for key experiments used to evaluate the synergistic effects of drug combinations in preclinical studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the single agents and their combinations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values for each agent and combination. Use software like CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the single agents and their combinations at predetermined concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizing the Pathways and Processes
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Mechanism of action of tubulin polymerization inhibitors.
Experimental Workflow for Synergy Assessment
Caption: Workflow for evaluating drug combination synergy.
Conclusion and Future Directions
While direct combination data for this compound is not yet widely available, the extensive research on other tubulin polymerization inhibitors provides a strong rationale for its investigation in combination therapies. The synergistic potential with DNA-damaging agents and targeted therapies warrants further preclinical and clinical exploration. Future studies should focus on identifying optimal combination partners, dosing schedules, and patient populations that are most likely to benefit from this compound-based combination regimens. The development of predictive biomarkers will also be crucial for personalizing treatment and maximizing the therapeutic potential of this promising class of anticancer agents.
References
- 1. onclive.com [onclive.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. researchgate.net [researchgate.net]
Entasobulin: A Comparative Analysis of Cross-Resistance with Other Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data on Entasobulin and its cross-resistance profile with other established microtubule-targeting agents, such as taxanes and vinca alkaloids. The information is intended to support further research and drug development efforts in oncology.
Introduction to this compound
This compound is an investigational small molecule that acts as a β-tubulin polymerization inhibitor, demonstrating potential as an anticancer agent.[1] Its mechanism of action involves binding to β-tubulin, a subunit of microtubules, thereby disrupting the dynamics of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in cancer cells. A significant characteristic of this compound highlighted in preclinical studies is its activity against multidrug-resistant (MDR) cancer cell lines. This suggests a potential advantage in overcoming common resistance mechanisms that limit the efficacy of other microtubule-targeting drugs.
Mechanisms of Action and Resistance of Microtubule-Targeting Agents
Microtubule-targeting agents are a cornerstone of cancer chemotherapy. They are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes like paclitaxel and docetaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids like vincristine and vinblastine). This compound falls into the latter category.
Resistance to these agents is a significant clinical challenge and can arise through several mechanisms:
-
Overexpression of Efflux Pumps: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cancer cell, reducing their intracellular concentration.
-
Alterations in Tubulin Isotypes: Changes in the expression of different β-tubulin isotypes can affect the binding affinity of drugs to their target.
-
Tubulin Mutations: Mutations in the genes encoding β-tubulin can alter the drug-binding site, leading to reduced drug efficacy.
Cross-Resistance Profile of this compound
While direct head-to-head preclinical studies detailing the cross-resistance of this compound with a broad panel of other microtubule inhibitors are not extensively available in the public domain, its reported efficacy in MDR cell lines provides a strong indication of its potential to circumvent at least one major resistance mechanism.
Activity in P-glycoprotein (P-gp) Overexpressing Cell Lines
The ability of this compound to maintain activity in MDR cell lines suggests that it is likely not a significant substrate for P-gp. This is a crucial point of differentiation from many taxanes and vinca alkaloids, which are well-known P-gp substrates and often show significantly reduced activity in cells overexpressing this efflux pump.
Table 1: Illustrative Comparison of IC50 Values for Microtubule-Targeting Agents in Sensitive vs. P-gp Overexpressing Resistant Cell Lines
| Drug | Cell Line (Parental, Sensitive) | IC50 (nM) | Cell Line (P-gp Overexpressing, Resistant) | IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |
| Paclitaxel | OVCAR8 | 10.51 | OVCAR8 PTX R | 152.80 | 14.5 |
| Vincristine | CCRF-CEM | ~2-5 | CCRF-CEM/VCR | >100 | >20-50 |
| Docetaxel | CHO | ~1-5 | CHRC5 | >50 | >10-50 |
| This compound | Various Cancer Cell Lines | Potent Activity | MDR Phenotype Cell Lines | Potent Activity Retained | Low |
Note: The data for Paclitaxel, Vincristine, and Docetaxel are compiled from various preclinical studies and are illustrative of the typical resistance factors observed. The information for this compound is qualitative, based on reports of its activity in MDR phenotypes, suggesting a low resistance factor due to P-gp overexpression.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of cross-resistance for microtubule-targeting agents.
Cell Viability and Cytotoxicity Assays (MTT and SRB Assays)
These assays are used to determine the concentration of a drug that inhibits the growth of a certain percentage (typically 50%, the IC50) of a cancer cell population.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells (both sensitive and resistant lines) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, paclitaxel, vincristine). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 values are then determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding and Drug Treatment: This follows the same procedure as the MTT assay.
-
Cell Fixation: After drug incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The plates are washed multiple times with water to remove the TCA and air-dried.
-
Staining: SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes. SRB binds to cellular proteins.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid.
-
Solubilization: The bound SRB is solubilized with a Tris-base solution.
-
Absorbance Reading: The absorbance is measured at 510 nm.
-
Data Analysis: Similar to the MTT assay, the absorbance data is used to calculate cell viability and determine IC50 values.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer (GTP is required for polymerization), and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: The test compounds (this compound, paclitaxel, colchicine as a known inhibitor) or a vehicle control are added to the reaction mixture in a 96-well plate.
-
Initiation of Polymerization: The plate is transferred to a fluorescence plate reader pre-warmed to 37°C to initiate polymerization.
-
Measurement: The fluorescence intensity is measured kinetically over time (e.g., every minute for 60 minutes). An increase in fluorescence indicates microtubule polymerization.
-
Data Analysis: The rate and extent of polymerization are determined from the fluorescence curves. Inhibitors of polymerization, like this compound, will show a decrease in the rate and extent of fluorescence increase compared to the control. Stabilizers like paclitaxel will show an enhanced rate and extent of polymerization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key cellular pathways affected by microtubule-targeting agents and a general workflow for assessing cross-resistance.
Caption: Mechanism of action of microtubule-targeting agents.
Caption: Experimental workflow for assessing cross-resistance.
Conclusion
Based on the available preclinical information, this compound demonstrates a promising profile for overcoming multidrug resistance, particularly resistance mediated by the P-gp efflux pump. This suggests that this compound may not exhibit significant cross-resistance with taxanes and vinca alkaloids in tumors where P-gp overexpression is the primary resistance mechanism. However, further studies are warranted to investigate its activity in cancer cell lines with other resistance mechanisms, such as specific tubulin mutations or altered expression of tubulin isotypes, to fully elucidate its cross-resistance profile. The experimental protocols and workflows described in this guide provide a framework for conducting such comparative studies.
References
The Synergistic Potential of Entasobulin with Chemotherapy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the potential synergistic effects of Entasobulin when used in combination with traditional chemotherapy agents. As a member of the tubulin inhibitor class of anticancer compounds, this compound's mechanism of action suggests a strong potential for synergy with DNA-damaging agents and other cytotoxic therapies. Due to the limited availability of direct experimental data on this compound combination therapies, this guide will draw parallels from the well-documented synergistic effects of a similar microtubulin inhibitor, Eribulin. This comparative approach aims to provide researchers, scientists, and drug development professionals with a framework for understanding and exploring the therapeutic potential of this compound in combination regimens.
Unveiling the Mechanism of Action: A Foundation for Synergy
This compound is a β-tubulin polymerization inhibitor.[1] Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[2] By disrupting microtubule dynamics, this compound and similar agents induce mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[2][3] This mechanism of action provides a strong rationale for combining tubulin inhibitors with chemotherapy drugs that act on different cellular targets, potentially leading to enhanced anti-tumor activity.
The synergistic potential of tubulin inhibitors with chemotherapy is further supported by preclinical evidence suggesting that they can modulate the tumor microenvironment. For instance, Eribulin has been shown to remodel tumor vasculature, which may increase the delivery and efficacy of subsequently administered chemotherapeutic agents.
Preclinical Evidence of Synergy: Insights from Eribulin Combination Studies
While specific preclinical data on this compound combinations is not yet widely available, extensive research on Eribulin in combination with various chemotherapy agents provides valuable insights into the potential synergistic interactions. In vitro studies have demonstrated that Eribulin exhibits synergistic or additive effects with a range of cytotoxic drugs across different cancer cell lines.
| Cancer Type | Combination Agent | Effect | Cell Lines |
| Breast Cancer | Cisplatin | Synergistic | Triple-Negative Breast Cancer (TNBC) cells (HCC38, MDA-MB-231)[1][4] |
| Breast Cancer | Gemcitabine | Synergistic | SK-BR-3[5] |
| Breast Cancer | Epirubicin | Synergistic | SK-BR-3[5] |
| Breast Cancer | Docetaxel | Synergistic | SK-BR-3[5] |
| Breast Cancer | Vinorelbine | Synergistic | SK-BR-3[5] |
| Breast Cancer | Carboplatin | Additive | SK-BR-3[5] |
| Non-Small Cell Lung Cancer | Gemcitabine | Synergistic | H522[3] |
| L-Sarcoma | Gemcitabine | Synergistic | L-sarcoma cell lines[6] |
In vivo studies using tumor xenograft models have further corroborated these findings, demonstrating enhanced tumor growth inhibition with combination therapies.[7][8] For example, the combination of eribulin with gemcitabine induced significant tumor regression in a non-small cell lung cancer xenograft model.[3]
Clinical Validation: Eribulin Combination Therapy in Practice
The promising preclinical results for Eribulin combination therapies have been investigated in several clinical trials, demonstrating the potential for improved patient outcomes.
| Cancer Type | Combination Agent | Phase | Key Findings |
| Advanced Solid Tumors | Gemcitabine | Phase I | Combination was tolerable; one partial response in ovarian cancer and stable disease in several other cancers were observed.[3] |
| Advanced Solid Tumors | Cisplatin | Phase I | Combination was evaluated and determined to be feasible.[5] |
| Advanced Non-Small Cell Lung Cancer | Carboplatin | Phase Ib | Objective response rate of 27.3% and disease control rate of 63.6% in chemo-naive patients.[9][10] |
| Metastatic Triple Negative Breast Cancer | Gemcitabine | Phase II | Showed promising activity with a moderate toxicity profile.[11][12] |
| Advanced Breast Cancer | Cyclophosphamide | Phase Ib/II | Resulted in a clinical benefit rate of 79.5%.[2][13] |
These clinical studies highlight the therapeutic potential of combining tubulin inhibitors with standard chemotherapy regimens. The observed efficacy and manageable safety profiles in these trials provide a strong rationale for investigating similar combination strategies with this compound.
Experimental Protocols: A Guide for Future Research
To facilitate further research into the synergistic effects of this compound, this section outlines a typical experimental protocol for assessing drug synergy in preclinical models, based on methodologies reported in the literature for Eribulin.
Cell Viability and Synergy Assays:
-
Cell Lines: A panel of relevant cancer cell lines (e.g., breast, lung, ovarian) should be used.
-
Treatment: Cells are treated with this compound alone, a chemotherapeutic agent alone, and the combination of both at various concentrations.
-
Assay: Cell viability is assessed using assays such as MTS or Cell Counting Kit-8 after a defined incubation period (e.g., 72 hours).
-
Synergy Calculation: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
In Vivo Xenograft Studies:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human cancer cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy agent alone, and the combination.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study endpoint is typically a predefined tumor volume or signs of toxicity. Tumor growth inhibition is calculated to assess efficacy.
Signaling Pathways and Mechanisms of Synergy
The synergistic interaction between tubulin inhibitors and chemotherapy can be attributed to their complementary effects on key cellular pathways. One proposed mechanism involves the activation of the extracellular signal-regulated kinase (ERK) pathway. Studies with Eribulin and cisplatin in triple-negative breast cancer cells have shown that the combination leads to a synergistic activation of ERK1/2, which enhances cytotoxic and apoptotic effects.[1][4][14][15]
Caption: Proposed synergistic mechanism of this compound and chemotherapy.
This diagram illustrates how this compound, by inhibiting tubulin polymerization and causing mitotic arrest, can potentially synergize with chemotherapy-induced DNA damage to enhance the activation of pro-apoptotic signaling pathways like ERK, ultimately leading to increased cancer cell death.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for evaluating the synergistic effects of this compound with chemotherapy in a preclinical setting.
Caption: A streamlined workflow for preclinical synergy evaluation.
This workflow provides a logical progression from initial in vitro screening to in vivo validation and mechanistic studies, guiding researchers in the comprehensive assessment of this compound's synergistic potential.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound with chemotherapy is currently limited, the extensive data available for the analogous microtubule inhibitor, Eribulin, provides a strong rationale for investigating such combinations. The preclinical and clinical success of Eribulin in combination with various chemotherapeutic agents suggests that this compound may also offer significant therapeutic benefits when used as part of a multi-drug regimen.
Future research should focus on conducting head-to-head preclinical studies to directly compare the synergistic potential of this compound with that of other tubulin inhibitors. Investigating the impact of these combinations on different cancer subtypes and exploring the underlying molecular mechanisms will be crucial for identifying patient populations most likely to benefit from this therapeutic approach. The insights gained from such studies will be instrumental in guiding the clinical development of this compound as a promising new agent in the oncologist's armamentarium.
References
- 1. [PDF] Eribulin Mesylate Improves Cisplatin-Induced Cytotoxicity of Triple-Negative Breast Cancer by Extracellular Signal-Regulated Kinase 1/2 Activation | Semantic Scholar [semanticscholar.org]
- 2. Eribulin + AC Chemotherapy for Breast Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eribulin Mesylate Improves Cisplatin-Induced Cytotoxicity of Triple-Negative Breast Cancer by Extracellular Signal-Regulated Kinase 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eribulin in Cancer Treatment | MDPI [mdpi.com]
- 6. Efficacy of Eribulin Plus Gemcitabine Combination in L-Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Broad-spectrum Preclinical Antitumor Activity of Eribulin (Halaven®): Combination with Anticancer Agents of Differing Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Phase Ib extension study of eribulin mesylate in combination with carboplatin in patients with chemotherapy-naive advanced non-small cell lung cancer (NSCLC). - ASCO [asco.org]
- 11. Phase II study of eribulin in combination with gemcitabine for the treatment of patients with locally advanced or metastatic triple negative breast cancer (ERIGE trial). Clinical and pharmacogenetic results on behalf of the Gruppo Oncologico Italiano di Ricerca Clinica (GOIRC) [sfera.unife.it]
- 12. Phase II study of eribulin in combination with gemcitabine for the treatment of patients with locally advanced or metastatic triple negative breast cancer (ERIGE trial). Clinical and pharmacogenetic results on behalf of the Gruppo Oncologico Italiano di Ricerca Clinica (GOIRC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase Ib/II study of eribulin in combination with cyclophosphamide in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ERK-driven autophagy enhances synergy of eribulin and cisplatin in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eribulin Mesylate Improves Cisplatin-Induced Cytotoxicity of Triple-Negative Breast Cancer by Extracellular Signal-Regulated Kinase 1/2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Entasobulin and Vinca Alkaloids in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug Entasobulin (formerly AEZS-112) and the established class of chemotherapeutic agents, the vinca alkaloids. While this compound's clinical development was discontinued, an analysis of its unique mechanism and available data offers valuable insights for the oncology research community. This comparison focuses on their mechanisms of action, preclinical and clinical data, and safety profiles, supported by experimental protocols and pathway visualizations.
Mechanism of Action: A Tale of Two Tubulin Inhibitors
Both this compound and vinca alkaloids target tubulin, a critical component of microtubules, thereby disrupting cell division. However, their molecular interactions and additional targets differ significantly.
This compound exhibits a dual mechanism of action. It functions as a β-tubulin polymerization inhibitor , leading to the disruption of the mitotic spindle and cell cycle arrest. Additionally, it has been identified as a topoisomerase II inhibitor , an enzyme crucial for managing DNA topology during replication and transcription. This dual action suggests a broader potential for inducing cancer cell death.
Vinca alkaloids , including vincristine, vinblastine, and vinorelbine, are classic microtubule-destabilizing agents . They bind to β-tubulin at a specific site, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to metaphase arrest and subsequent apoptosis.[1][2][3]
Signaling Pathway Visualization
The following diagram illustrates the distinct and overlapping mechanisms of this compound and vinca alkaloids.
Efficacy: Preclinical and Clinical Findings
Direct comparative efficacy data between this compound and vinca alkaloids is unavailable due to the discontinuation of this compound's development. The following tables summarize the available data for each.
Table 1: Preclinical Efficacy of this compound (AEZS-112)
| Cell Line | Cancer Type | Key Findings | Reference |
| Ishikawa, HEC 1A | Endometrial Cancer | EC50 of 0.0312 µM and 0.125 µM, respectively. Induced necrosis-like cell death. | [4] |
| SKOV 3, OAW 42, OvW 1, PA 1 | Ovarian Cancer | EC50 values of 5 µM, 0.5 µM, 0.125 µM, and 0.0312 µM, respectively. | [4] |
| MDA-MB-231, HCC1806 | Triple-Negative Breast Cancer | Sensitive to AEZS-112 treatment. | [5] |
Table 2: Clinical Efficacy of Vinca Alkaloids (Selected Studies)
| Drug | Cancer Type | Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Vinorelbine | Advanced NSCLC | 12% | 10 weeks | 30 weeks | [6] |
| Vinorelbine (monotherapy, 3rd/further line) | Advanced NSCLC | 19.5% | 3.0 months | 7.6 months | [7][8] |
| Vinorelbine (monotherapy) | Inoperable NSCLC | 22% | - | 6 months | [9] |
| Vinblastine (salvage therapy) | Refractory/Relapsed Anaplastic Large-Cell Lymphoma | 83% (Complete Remission) | - | 5-year OS: 65% | [10] |
| Vincristine (in combination therapy) | Various Solid Tumors | Varied response rates depending on the combination and cancer type. | - | - | [11] |
Safety and Tolerability: A Key Differentiator
The safety profiles of chemotherapeutic agents are critical for their clinical utility.
This compound (AEZS-112) was reported to be generally well-tolerated in a Phase I clinical trial involving patients with advanced solid tumors or lymphoma.[12][13] No dose-limiting drug-related adverse events were observed at the tested doses ranging from 13 to 800 mg/week.[12] Some patients experienced prolonged courses of stable disease.[12][13]
Vinca alkaloids are associated with well-documented toxicities, which often limit their dosage and duration of use. The most significant adverse effects are:
-
Neurotoxicity: This is the most common dose-limiting toxicity for vincristine, with an incidence of peripheral neuropathy ranging from 35% to 45%.[1] Symptoms can include sensory, motor, and autonomic neuropathy.[1]
-
Myelosuppression: This is the primary dose-limiting toxicity for vinblastine and vinorelbine, leading to neutropenia.[14] Grade 3/4 neutropenia was observed in 54% of patients treated with vinorelbine for NSCLC.[6]
Table 3: Comparative Safety Profile
| Adverse Event | This compound (AEZS-112) | Vinca Alkaloids |
| Neurotoxicity | Not reported as a dose-limiting toxicity in Phase I. | High incidence , especially with vincristine.[1] |
| Myelosuppression | Not reported as a dose-limiting toxicity in Phase I. | High incidence , especially with vinblastine and vinorelbine.[14] |
| Gastrointestinal Toxicity | A dose-limiting gastrointestinal reaction was noted in one patient with pre-existing issues.[13] | Constipation and paralytic ileus are common, particularly with vincristine.[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Principle: Tubulin polymerization is monitored by the increase in turbidity (optical density) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.
Protocol Outline:
-
Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
The tubulin solution is mixed with a polymerization buffer (e.g., containing GTP and glutamate) and the test compound (e.g., vinca alkaloid or this compound) or vehicle control.
-
The mixture is transferred to a temperature-controlled spectrophotometer at 37°C to initiate polymerization.
-
The absorbance at 340 nm is recorded over time.
-
The inhibitory effect is calculated by comparing the polymerization curves of the compound-treated samples to the control.
A detailed protocol for studying vinca alkaloid effects on tubulin polymerization can be found in various publications.[15][16][17]
Experimental Workflow: Tubulin Polymerization Assay
Cell Cycle Analysis via Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, which is measured by a flow cytometer. Cells in G2/M have twice the DNA content of cells in G0/G1.
Protocol Outline:
-
Cells are cultured and treated with the test compound or vehicle for a specified duration.
-
Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol) to permeabilize the membrane.
-
The fixed cells are treated with RNase to prevent staining of RNA.
-
Cells are stained with a PI solution.
-
The fluorescence of individual cells is measured using a flow cytometer.
-
The resulting data is analyzed to generate a histogram of DNA content, from which the percentage of cells in each phase is calculated.
Detailed protocols for cell cycle analysis are widely available.[18][19]
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. PI is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol Outline:
-
Cells are treated with the test compound or vehicle.
-
Cells are harvested and washed with a binding buffer.
-
Cells are incubated with FITC-conjugated Annexin V and PI in the binding buffer.
-
The fluorescence of the cells is analyzed by flow cytometry.
-
Four populations can be distinguished:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage)
-
Detailed protocols for this assay are readily accessible.[20][21][22]
Logical Relationship: Apoptosis Assay Interpretation
Conclusion
This comparative analysis highlights the distinct profiles of this compound and the vinca alkaloids. This compound's dual mechanism of action as both a tubulin and topoisomerase II inhibitor presented a novel therapeutic strategy. The limited clinical data suggested a favorable safety profile compared to the well-established neurotoxicity and myelosuppression associated with vinca alkaloids. However, its discontinued development leaves its full potential unrealized.
Vinca alkaloids remain a cornerstone of many chemotherapy regimens, and a deep understanding of their mechanism, efficacy, and toxicity is essential for their optimal use and for the development of next-generation microtubule-targeting agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate these and other compounds that modulate microtubule dynamics, a validated and critical target in cancer therapy.
References
- 1. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tubulin inhibitor AEZS 112 inhibits the growth of experimental human ovarian and endometrial cancers irrespective of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Randomized trial of vinorelbine compared with fluorouracil plus leucovorin in patients with stage IV non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Vinorelbine Monotherapy as Third- or Further-Line Therapy in Patients with Advanced Non-Small-Cell Lung Cancer | Oncology | Karger Publishers [karger.com]
- 8. Efficacy of Vinorelbine Monotherapy as Third- or Further-Line Therapy in Patients with Advanced Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinician.com [clinician.com]
- 10. Single-drug vinblastine as salvage treatment for refractory or relapsed anaplastic large-cell lymphoma: a report from the French Society of Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. | BioWorld [bioworld.com]
- 14. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Methods for studying vinca alkaloid interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. kumc.edu [kumc.edu]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ucl.ac.uk [ucl.ac.uk]
A Head-to-Head Comparison: Entasobulin and Eribulin in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, side-by-side comparison of two microtubule-targeting agents, Entasobulin and Eribulin. While both compounds have been investigated for their potential in cancer therapy, their developmental paths and available data differ significantly. Eribulin is an approved therapeutic, whereas the development of this compound was discontinued. This comparison aims to present the available scientific data for both agents to inform future research and drug development efforts in oncology.
At a Glance: Key Differences
| Feature | This compound (AEZS-112) | Eribulin (Halaven®) |
| Mechanism of Action | Dual inhibitor of β-tubulin polymerization and topoisomerase II. | Inhibitor of microtubule growth dynamics by binding to the plus ends of microtubules. |
| Development Status | Discontinued | Approved for metastatic breast cancer and liposarcoma. |
| Administration | Orally available. | Intravenous infusion. |
| Reported Activity | In vitro anti-proliferative activity against various cancer cell lines, including multidrug-resistant phenotypes. Prolonged stable disease observed in some patients in a Phase I trial. | Broad-spectrum antitumor activity in preclinical models and proven efficacy in clinical trials for specific cancers. |
Chemical Structures
A fundamental difference between this compound and Eribulin lies in their chemical structures, which dictates their distinct mechanisms of action and pharmacological properties.
This compound is a synthetic, small molecule with a molecular formula of C₂₆H₁₈ClN₃O₂.
Eribulin is a synthetic macrocyclic ketone analog of the natural product halichondrin B, with a molecular formula of C₄₀H₅₉NO₁₁.
Mechanism of Action: A Tale of Two Pathways
While both agents interfere with microtubule function, a critical component of the cellular cytoskeleton essential for cell division, their specific mechanisms of action are distinct.
This compound exhibits a dual mechanism of action. It is reported to inhibit the polymerization of β-tubulin, a key building block of microtubules. By disrupting the formation of the mitotic spindle, it can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis. Additionally, this compound has been described as an inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This dual inhibition presents a multi-pronged attack on cancer cell proliferation.
Eribulin , in contrast, has a unique mechanism of action among microtubule inhibitors. It does not affect microtubule shortening but specifically inhibits the growth phase of microtubules. Eribulin binds with high affinity to the plus ends of microtubules, suppressing their dynamic instability. This "end-poisoning" mechanism leads to a prolonged and irreversible mitotic blockade, ultimately triggering apoptotic cell death.
Preclinical Data: A Comparative Overview
Direct comparative preclinical studies between this compound and Eribulin are not publicly available. The following tables summarize the available data for each compound individually.
In Vitro Anti-proliferative Activity
This compound (AEZS-112)
Eribulin
Eribulin has demonstrated potent in vitro activity across a wide range of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.4 - 4.3 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.4 - 4.3 | |
| BT-549 | Triple-Negative Breast Cancer | 0.4 - 4.3 | |
| MX-1 | Breast Cancer | 0.4 - 4.3 | |
| HCC38 | Triple-Negative Breast Cancer | >200,000 (at 24h) | |
| SKBR3 | HER2+ Breast Cancer | >200,000 (at 24h) | |
| Various Cell Lines | Multiple Cancer Types | 0.09 - 9.5 |
Note: IC₅₀ values can vary depending on the assay conditions and duration of drug exposure. The high IC₅₀ values for HCC38 and SKBR3 at 24 hours suggest a time-dependent cytotoxic effect, as cytotoxicity was observed at later time points (48h and 72h).
In Vivo Antitumor Activity
This compound (AEZS-112)
Specific quantitative data from in vivo xenograft studies, such as tumor growth inhibition percentages, are not publicly available. Phase I clinical trial results indicated that some patients with advanced solid tumors or lymphoma experienced prolonged stable disease.
Eribulin
Eribulin has demonstrated significant in vivo antitumor efficacy in various xenograft models.
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | S-1 (8.3 mg/kg, p.o.) + Eribulin (0.1 mg/kg, i.v.) | Significant tumor growth inhibition compared to monotherapy. | |
| OD-BRE-0438 (PDX) | Luminal-type Breast Cancer | Not specified | Superior antitumor activity compared to capecitabine after fulvestrant plus palbociclib. | |
| MDA-MB-435 | Breast Cancer | 0.25–1.0 mg/kg | Tumor regression. | |
| COLO 205 | Colon Cancer | Not specified | Significant antitumor efficacy. | |
| LOX | Melanoma | Not specified | Significant antitumor efficacy. |
Pharmacokinetics
This compound (AEZS-112)
This compound was developed as an orally available compound. A Phase I study reported metabolic stability in human plasma. Detailed preclinical pharmacokinetic parameters are not publicly available.
Eribulin
Eribulin is administered intravenously and exhibits a multi-phasic disposition.
| Parameter | Value | Reference |
| Administration | Intravenous infusion | |
| Half-life | ~40 hours | |
| Volume of Distribution | 43-114 L/m² | |
| Clearance | 1.16-2.42 L/hr/m² | |
| Metabolism | Negligible metabolism by CYP3A4 in vitro. | |
| Excretion | Primarily in feces as unchanged drug. |
Clinical Development and Safety
This compound (AEZS-112)
A Phase I clinical trial in patients with advanced solid tumors or lymphoma showed that this compound was well-tolerated at the doses tested. Some patients experienced prolonged stable disease. However, the development of this compound was ultimately discontinued, and it has not progressed to later-stage clinical trials.
Eribulin
Eribulin has undergone extensive clinical development and is an approved cancer therapeutic.
-
Indications: Approved for the treatment of patients with metastatic breast cancer who have previously received at least two chemotherapeutic regimens, and for patients with unresectable or metastatic liposarcoma who have received a prior anthracycline-containing regimen.
-
Efficacy: A pivotal Phase III study (EMBRACE) demonstrated a significant improvement in overall survival for patients with metastatic breast cancer treated with Eribulin compared to treatment of physician's choice.
-
Safety Profile: The most common adverse reactions include neutropenia, fatigue, alopecia, peripheral neuropathy, nausea, and constipation. Peripheral neuropathy is a notable dose-limiting toxicity.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. The following are representative protocols for assays commonly used to characterize microtubule-targeting agents.
Tubulin Polymerization Assay (General Protocol)
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.
Methodology:
-
Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), test compound, and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer).
-
Procedure:
-
A reaction mixture containing tubulin in polymerization buffer is prepared on ice.
-
The test compound or vehicle is added to the reaction mixture.
-
The reaction is initiated by the addition of GTP and transferred to a pre-warmed 37°C spectrophotometer.
-
The absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the vehicle control.
Topoisomerase II Inhibition Assay (General Protocol)
This assay determines if a compound can inhibit the decatenation activity of topoisomerase II.
Methodology:
-
Reagents: Kinetoplast DNA (kDNA), purified human topoisomerase IIα, reaction buffer (containing ATP and MgCl₂), test compound, and a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.
-
Procedure:
-
The reaction is set up with kDNA and reaction buffer.
-
The test compound or vehicle is added.
-
Topoisomerase IIα is added to initiate the reaction.
-
The mixture is incubated at 37°C to allow for decatenation of the kDNA.
-
The reaction is stopped, and the proteins are digested.
-
-
Data Analysis: The DNA products are separated by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated, circular DNA migrates into the gel. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA compared to the vehicle control.
Conclusion
This compound and Eribulin represent two distinct approaches to targeting the microtubule network for cancer therapy. Eribulin, with its unique mechanism of inhibiting microtubule growth, has successfully translated from preclinical promise to a clinically approved therapeutic, offering a valuable treatment option for specific patient populations. This compound, with its dual mechanism of targeting both tubulin polymerization and topoisomerase II, showed initial promise but its development was not pursued beyond early clinical trials.
The lack of extensive, publicly available preclinical data for this compound makes a direct, quantitative comparison with the well-characterized Eribulin challenging. However, the conceptual differences in their mechanisms of action provide valuable insights for the design of future anticancer agents. Further research into dual-targeting compounds like this compound could still yield novel therapeutic strategies, while the clinical success of Eribulin underscores the continued importance of developing novel microtubule-targeting agents with unique mechanisms of action.
Safety Operating Guide
Proper Disposal of Entasobulin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Entasobulin, a potent β-tubulin polymerization inhibitor with anticancer activity, is critical for maintaining laboratory safety and environmental protection. As a compound classified with acute oral toxicity and significant aquatic toxicity, strict adherence to hazardous waste disposal protocols is mandatory. This guide provides essential, step-by-step information for the safe handling and disposal of this compound and its associated waste streams.
Hazard Profile and Classification
According to its Safety Data Sheet (SDS), this compound is categorized with specific environmental and health hazards that dictate its disposal requirements. All personnel handling this compound should be thoroughly familiar with its SDS prior to use.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| Data derived from the this compound Safety Data Sheet.[1] |
Disposal Procedures for this compound Waste
As an antineoplastic agent, all this compound waste must be segregated from general laboratory waste and treated as hazardous chemical waste.[2] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1] The guiding principle for disposal is to "Dispose of contents/container to an approved waste disposal plant"[1].
Experimental Protocols for Waste Handling
While specific chemical neutralization protocols for this compound are not publicly documented, the primary disposal method relies on containment and professional incineration by a licensed hazardous waste management company. The following procedures detail the proper segregation and preparation of this compound waste for pickup.
1. Pure (Unused) this compound and Expired Stock Solutions:
-
Segregation: Keep the original container tightly sealed.
-
Labeling: Ensure the container is clearly labeled with the chemical name ("this compound"), CAS number (501921-61-5), and appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
Storage: Store in a designated and secure hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
Disposal Request: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor.
2. Liquid Waste (e.g., cell culture media, supernatant, unused diluted solutions):
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene bottle).
-
Labeling: Clearly label the container as "Hazardous Waste: this compound (Aqueous)" and include the approximate concentration.
-
Storage: Keep the container sealed when not in use and store it in secondary containment within a designated satellite accumulation area.
-
Prohibition: Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Solid Waste (e.g., contaminated personal protective equipment (PPE), pipette tips, flasks, absorbent pads):
-
Segregation: All items that have come into direct contact with this compound must be considered contaminated.
-
Collection: Place contaminated solid waste into a dedicated, clearly marked hazardous waste bag, typically a yellow chemotherapy waste bag or a black container for RCRA (Resource Conservation and Recovery Act) drug waste.[2]
-
Sharps: Needles and syringes that contained this compound must be disposed of in a designated chemotherapy sharps container. Do not dispose of these in a standard biohazard sharps container.[2]
-
Packaging: Once the primary container (bag or sharps container) is full, seal it and place it inside a designated biohazard or chemotherapy waste box for final disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of various types of this compound waste generated in a laboratory setting.
Caption: A flowchart for the proper segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
